Technical Documentation Center

Mps1-IN-1 dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Mps1-IN-1 dihydrochloride

Core Science & Biosynthesis

Foundational

Mps1-IN-1 Dihydrochloride: Technical Guide to Discovery and Synthesis

This guide provides an in-depth technical analysis of the discovery, chemical synthesis, and biological characterization of Mps1-IN-1 dihydrochloride , a potent and selective small-molecule inhibitor of the mitotic kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the discovery, chemical synthesis, and biological characterization of Mps1-IN-1 dihydrochloride , a potent and selective small-molecule inhibitor of the mitotic kinase Mps1 (TTK).

Part 1: Introduction & Mechanism of Action

Monopolar Spindle 1 (Mps1) , also known as TTK , is a dual-specificity kinase that functions as the core gatekeeper of the Spindle Assembly Checkpoint (SAC) .[1] The SAC ensures genomic integrity by preventing anaphase onset until all chromosomes are properly attached to the spindle microtubules and under tension.

The Clinical Need

Mps1 is overexpressed in a wide variety of human tumors. Its inhibition forces cells with unaligned chromosomes to exit mitosis prematurely, leading to gross aneuploidy and subsequent cell death (mitotic catastrophe). This makes Mps1 a high-value target for cancer therapeutics, particularly in aggressive phenotypes like Triple-Negative Breast Cancer (TNBC).[2]

Mps1-IN-1 Profile

Mps1-IN-1 (Mps1 Inhibitor 1) was identified by Kwiatkowski et al. (2010) as a first-in-class chemical probe.

  • Chemical Class: Pyrrolopyridine derivative.[3]

  • Mechanism: ATP-competitive inhibition.[3][4][5]

  • Binding Mode: Binds to the ATP-binding pocket, forming hydrogen bonds with the hinge region (Glu603).

  • Key Potency Data:

    • Mps1 IC50: ~367 nM (enzymatic).[4][5]

    • Mps1 Kd: 27 nM.[4][5]

    • Selectivity: High selectivity against a panel of 352 kinases, with notable off-targets being ALK (Kd 21 nM) and LTK (Kd 39 nM).

Signaling Pathway Visualization

The following diagram illustrates the critical role of Mps1 in the SAC and the point of intervention by Mps1-IN-1.

SAC_Pathway Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Unattached_Kinetochore->Mps1 Activates Knl1 Knl1 (Phosphorylated) Mps1->Knl1 Phosphorylates MELT repeats Bub1_Bub3 Bub1 / Bub3 Recruitment Knl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1 / Mad2 Complex Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (BubR1-Bub3-Mad2-Cdc20) Mad1_Mad2->MCC Catalyzes Formation APC_C APC/C Ubiquitin Ligase MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Triggers (if active) Inhibitor Mps1-IN-1 (Inhibitor) Inhibitor->Mps1 Blocks Activity

Caption: The Spindle Assembly Checkpoint (SAC) signaling cascade. Mps1-IN-1 inhibits the apical kinase Mps1, preventing the formation of the Mitotic Checkpoint Complex (MCC) and forcing premature anaphase entry.

Part 2: Chemical Synthesis of Mps1-IN-1 Dihydrochloride

The synthesis of Mps1-IN-1 requires the construction of a 4,6-disubstituted-1H-pyrrolo[2,3-b]pyridine scaffold. The synthesis is convergent, involving the preparation of two key aniline intermediates followed by sequential coupling to the core.

Retrosynthetic Analysis[6]
  • Core: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole derivative).

  • Fragment A (C4-Position): 2-(Isopropylsulfonyl)aniline.

  • Fragment B (C6-Position): 4-(4-Hydroxypiperidin-1-yl)-2-methoxyaniline.

Step-by-Step Synthesis Protocol
Step 1: Synthesis of Fragment A [2-(Isopropylsulfonyl)aniline]

This fragment introduces the sulfonyl group responsible for key hydrophobic interactions in the ATP pocket.

  • Alkylation: React 2-aminothiophenol with 2-iodopropane and potassium carbonate (

    
    ) in DMF at room temperature to yield 2-(isopropylthio)aniline .
    
  • Oxidation: Treat the thioether with m-chloroperbenzoic acid (mCPBA) (2.2 equiv) in dichloromethane (DCM) at 0°C to room temperature.

    • Note: Monitor carefully to ensure full oxidation to the sulfone (

      
      ) without over-oxidizing the aniline nitrogen (though the aniline is relatively resistant compared to the sulfur).
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Synthesis of Fragment B [4-(4-Hydroxypiperidin-1-yl)-2-methoxyaniline]

This fragment extends into the solvent-exposed region of the kinase.

  • Nucleophilic Aromatic Substitution: React 4-fluoro-2-methoxy-1-nitrobenzene (also known as 1-fluoro-3-methoxy-4-nitrobenzene) with 4-hydroxypiperidine (1.2 equiv) and

    
     in DMSO at 90°C.
    
    • Reaction: The piperidine nitrogen displaces the fluorine.

    • Product:1-(3-methoxy-4-nitrophenyl)piperidin-4-ol .

  • Reduction: Dissolve the nitro intermediate in Ethanol/THF. Add 10% Pd/C catalyst and stir under Hydrogen atmosphere (1 atm) for 4–6 hours.

    • Product:4-(4-hydroxypiperidin-1-yl)-2-methoxyaniline .

    • Note: Keep this aniline under inert atmosphere as electron-rich anilines are prone to oxidation.

Step 3: Assembly of the Core (Mps1-IN-1 Free Base)

The 4-position of the 4,6-dichloropyrrolopyridine core is significantly more reactive towards nucleophilic attack (SNAr) than the 6-position, allowing for regioselective substitution.

  • C4-Coupling (SNAr):

    • Reagents: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Fragment A (1.1 equiv), LiHMDS (Lithium hexamethyldisilazide, 2.5 equiv).

    • Conditions: THF, reflux or sealed tube at 80-100°C.

    • Mechanism: The strong base deprotonates the aniline, which then attacks the electrophilic C4 position.

    • Intermediate: N-(2-(isopropylsulfonyl)phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine .

  • C6-Coupling (Buchwald-Hartwig Amination):

    • Reagents: C4-Intermediate (1.0 equiv), Fragment B (1.2 equiv),

      
       (5 mol%), XPhos or BrettPhos (10 mol%), 
      
      
      
      (3.0 equiv).
    • Conditions: 1,4-Dioxane, 100°C, 12–16 hours under Argon.

    • Workup: Filter through Celite, concentrate, and purify via preparative HPLC or flash chromatography (DCM/MeOH).

    • Product: Mps1-IN-1 (Free Base) .

Step 4: Salt Formation (Dihydrochloride)

Converting the free base to the dihydrochloride salt improves water solubility for biological assays.

  • Dissolve Mps1-IN-1 free base in minimal Methanol or DCM.

  • Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.

  • Stir for 30 minutes. A yellow precipitate should form.

  • Concentrate or filter the solid and wash with cold ether.

  • Final Product: Mps1-IN-1 dihydrochloride .

Synthesis Flowchart

Synthesis_Scheme Core 4,6-Dichloro-1H-pyrrolo [2,3-b]pyridine Int1 Intermediate 1: C4-Substituted Core Core->Int1 Step 1: SNAr / LiHMDS (Regioselective C4 Coupling) FragA Fragment A: 2-(Isopropylsulfonyl)aniline FragA->Int1 FragB Fragment B: 4-(4-Hydroxypiperidin-1-yl) -2-methoxyaniline FreeBase Mps1-IN-1 (Free Base) FragB->FreeBase Int1->FreeBase Step 2: Buchwald-Hartwig Pd2(dba)3, XPhos (C6 Coupling) Final Mps1-IN-1 Dihydrochloride FreeBase->Final Step 3: HCl/Dioxane Salt Formation

Caption: Convergent synthesis route for Mps1-IN-1 dihydrochloride via regioselective functionalization of the pyrrolopyridine core.

Part 3: Biological Characterization & Protocols

Kinase Selectivity Profile

Mps1-IN-1 demonstrates a high degree of selectivity, a critical feature for attributing cellular phenotypes specifically to Mps1 inhibition.

Target KinaseDissociation Constant (

)
Fold Selectivity (vs. Mps1)
Mps1 (TTK) 27 nM 1x
ALK21 nM~0.8x (Equipotent)
LTK39 nM~1.4x
FAK440 nM>16x
Insulin Receptor470 nM>17x
JNK1>10,000 nM>370x
Aurora B>10,000 nM>370x

Data summarized from Kwiatkowski et al. (2010) and subsequent profiling.

Protocol: Cellular Checkpoint Bypass Assay

This assay validates the functional activity of Mps1-IN-1 by testing its ability to override a taxol-induced mitotic arrest.

Materials:

  • U2OS (Osteosarcoma) cells.

  • Nocodazole or Paclitaxel (Spindle poisons).

  • Mps1-IN-1 Dihydrochloride (10 mM stock in DMSO).

  • Propidium Iodide (PI) for FACS analysis or H2B-GFP for live imaging.

Procedure:

  • Synchronization: Treat U2OS cells with 2 mM Thymidine for 18 hours to synchronize them at the G1/S boundary.

  • Release & Arrest: Wash cells and release into fresh media containing 100 ng/mL Nocodazole . Incubate for 12–14 hours.

    • Result: Cells arrest in prometaphase due to SAC activation (unattached kinetochores).

  • Treatment: Add Mps1-IN-1 (5 µM or 10 µM) directly to the Nocodazole-containing media.

    • Control: Add DMSO only.

  • Monitoring:

    • Live Imaging: Monitor cells for 2–4 hours. Mps1-IN-1 treated cells should exit mitosis (flatten down, decondense chromatin) within 15–60 minutes despite the presence of Nocodazole.

    • FACS: Fix cells at t=0, 2h, 4h. Stain with PI. Control cells remain 4N (G2/M). Treated cells shift to 4N (G1 of next cycle) or 8N (polyploid) indicating mitotic exit without division (mitotic slippage).

Handling & Storage[7]
  • Storage: Store the solid dihydrochloride salt at -20°C (stable for >2 years).

  • Solution: DMSO stock solutions (10 mM) should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Solubility: The dihydrochloride salt is soluble in water (up to ~10 mg/mL) and DMSO (>50 mg/mL).

References

  • Kwiatkowski, N., et al. (2010). "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function."[3] Nature Chemical Biology, 6(5), 359–368.[6]

  • Jelluma, N., et al. (2010). "Release of Mps1 from kinetochores is crucial for timely anaphase onset." Journal of Cell Biology, 191(2), 281–290.

  • Hewitt, L., et al. (2010). "Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex." Journal of Cell Biology, 190(1), 25–34.

  • Chemical Probes Portal. "Mps1-IN-1 Profile."

Sources

Exploratory

Technical Guide: Inducing Aneuploidy via Mps1-IN-1 Mediated Checkpoint Abrogation

Part 1: Executive Summary & Mechanistic Foundation Mps1-IN-1 is a potent, selective, ATP-competitive small-molecule inhibitor of Mps1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC)....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Foundation

Mps1-IN-1 is a potent, selective, ATP-competitive small-molecule inhibitor of Mps1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). By inhibiting Mps1, researchers can force cells to exit mitosis prematurely without aligning their chromosomes, resulting in massive chromosome segregation errors (aneuploidy).

Unlike microtubule poisons (e.g., Paclitaxel, Nocodazole) that arrest cells in mitosis, Mps1-IN-1 accelerates mitotic exit. This distinction is critical for experimental design: Mps1-IN-1 drives cells through mitosis with uncorrected errors, generating daughter cells with highly variable karyotypes.

The Mechanism of Action

The Spindle Assembly Checkpoint (SAC) relies on Mps1 to recruit the Mad1-Mad2 complex to unattached kinetochores.[1] This recruitment catalyzes the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).

  • Normal State: Unattached kinetochores

    
     Mps1 phosphorylates Knl1 (MELT repeats) 
    
    
    
    Mad1/Mad2 recruitment
    
    
    APC/C Inhibited
    
    
    Anaphase Delayed .
  • Mps1-IN-1 Treatment: Mps1 blocked

    
     No Knl1 phosphorylation 
    
    
    
    Mad1/Mad2 fail to localize
    
    
    APC/C Active
    
    
    Premature Anaphase (Aneuploidy) .
Visualization: The SAC Signaling Cascade

The following diagram illustrates the specific node blocked by Mps1-IN-1 and the downstream consequences.

SAC_Pathway Figure 1: Mps1-IN-1 Mechanism of Action cluster_bypass Checkpoint Override Mps1 Mps1 (TTK) Kinase Knl1 Knl1 (MELT Repeats) Mps1->Knl1 Phosphorylates Inhibitor Mps1-IN-1 (Inhibitor) Inhibitor->Mps1 Blocks ATP Pocket Kinetochore Unattached Kinetochore Kinetochore->Mps1 Recruits Mad1_Mad2 Mad1-Mad2 Complex Knl1->Mad1_Mad2 Recruits MCC MCC (Mitotic Checkpoint Complex) Mad1_Mad2->MCC Catalyzes Assembly APC APC/C (E3 Ligase) MCC->APC Inhibits Separase Separase APC->Separase Activates (if MCC absent) Cohesin Cohesin Cleavage Separase->Cohesin Outcome Premature Anaphase (Aneuploidy) Cohesin->Outcome

Caption: Mps1-IN-1 prevents Knl1 phosphorylation, blinding the cell to attachment errors and forcing mitotic exit.

Part 2: Experimental Protocol (Aneuploidy Induction)

To reliably induce aneuploidy without causing immediate apoptotic cell death, timing is paramount. The following protocol uses a synchronization-release method to ensure the population enters mitosis simultaneously in the presence of the inhibitor.

Materials
  • Mps1-IN-1: Dissolve in DMSO to 10 mM stock. Store at -20°C.

  • Thymidine: 2 mM final concentration (S-phase block).

  • Cell Line: HeLa, U2OS, or RPE-1 (RPE-1 is preferred for non-transformed baselines).

  • Media: DMEM/F12 + 10% FBS.

Workflow: The "Release-and-Capture" Method
  • Seeding: Seed cells at 40% confluency.

  • Synchronization (T=0h): Add Thymidine (2 mM) to block cells in S-phase for 24 hours.

  • Release (T=24h): Wash cells 3x with warm PBS. Add fresh media.

  • Treatment Window (T=32h): Approximately 8-9 hours post-release (G2/M border), add Mps1-IN-1 (5-10 µM) .

    • Note: Adding drug too early (S-phase) can cause off-target toxicity. Adding it at G2/M ensures specific action during kinetochore assembly.

  • Mitotic Exit (T=34-36h): Cells will rapidly transit mitosis (15-20 mins instead of 60+ mins).

  • Washout (Optional): If studying the fate of aneuploid cells, wash out Mps1-IN-1 after 4 hours and replace with fresh media. If analyzing acute missegregation, fix cells immediately.

Visualization: Experimental Timeline

Protocol_Timeline Figure 2: Aneuploidy Induction Workflow Step1 Seed Cells (Async) Step2 Thymidine Block (24 Hours) Step1->Step2 Step3 PBS Wash Release into Media Step2->Step3 Step4 Add Mps1-IN-1 (5-10 µM) @ 8h Post-Release Step3->Step4 G2 Phase Step5 Rapid Mitosis (Checkpoint OFF) Step4->Step5 M Phase Step6 Harvest/Fix (Acute Analysis) Step5->Step6 Step7 Washout & Culture (Long-term Fate) Step5->Step7 Alternative

Caption: Timeline for synchronizing cells to hit Mps1 inhibition at the G2/M boundary.

Part 3: Validation & Data Analysis

You must validate that the drug worked mechanistically (checkpoint lost) and phenotypically (aneuploidy generated).

Validation Markers
Assay TypeTarget MarkerExpected Result (Control)Expected Result (Mps1-IN-1)
IF (Mechanistic) Mad2 / Mad1 Localizes to kinetochores in PrometaphaseAbsent from kinetochores (Cytoplasmic)
IF (Functional) CENP-C / Tubulin Aligned Metaphase plateLagging chromosomes , unaligned anaphase
Western Blot Phospho-Aurora B High phosphorylation (Thr232)Reduced (Mps1 regulates Aurora B activation)
Live Imaging H2B-GFP NEBD to Anaphase: ~60 minNEBD to Anaphase: ~12-20 min
Flow Cytometry DNA Content (PI) Sharp 2N / 4N peaksBroadening of peaks , sub-G1 (death), >4N
Troubleshooting Specifics
  • Issue: Cells die before analysis.

    • Cause: Mps1-IN-1 exposure was too long.

    • Fix: Limit exposure to 2-4 hours, then washout. Mps1 is essential for viability; prolonged inhibition causes "mitotic catastrophe."

  • Issue: Checkpoint not fully abrogated.

    • Cause: Concentration < 2 µM or high cell density.

    • Fix: Titrate up to 10 µM. Ensure drug is fresh (avoid freeze-thaw cycles of stock).

Part 4: References

  • Kwiatkowski, N., et al. (2010).[2][3][4] "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function."[1][4][5] Nature Chemical Biology, 6, 359–368.[2] Link

  • Santaguida, S., et al. (2010).[3][6] "Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine."[3][7] Journal of Cell Biology, 190(1), 73–87.[6] Link

  • Jelluma, N., et al. (2010).[2][4] "Release of Mps1 from kinetochores is crucial for timely anaphase onset." Journal of Cell Biology, 191(2), 281–290. Link

  • Hewitt, L., et al. (2010).[8] "Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex." Journal of Cell Biology, 190(1), 25–34. Link

Sources

Foundational

A Technical Guide to Mps1-IN-1: Interrogating the Spindle Assembly Checkpoint

Abstract The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Its malfunction can lead to aneuploidy, a hallmark of many can...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Its malfunction can lead to aneuploidy, a hallmark of many cancer cells.[3] Central to SAC signaling is the Monopolar Spindle 1 (Mps1) kinase, a highly conserved protein that acts as a master regulator of the checkpoint.[4][5][6] This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for utilizing Mps1-IN-1, a potent and selective small-molecule inhibitor, as a tool to dissect the intricate signaling dynamics of the mitotic checkpoint. We will move beyond simple protocols to explain the causal logic behind experimental design, ensuring robust and interpretable results.

Introduction: The Spindle Assembly Checkpoint and the Role of Mps1

Faithful chromosome segregation is paramount for genomic stability.[6] The Spindle Assembly Checkpoint (SAC) is an elegant signaling pathway that delays the onset of anaphase until every chromosome is properly attached to the microtubules of the mitotic spindle.[1][7][8] This "wait anaphase" signal is generated at unattached kinetochores, the complex protein structures assembled on centromeric DNA.[1][6]

The Mps1 kinase is an apical regulator in the SAC cascade.[5][9] When a kinetochore is unattached, Mps1 is recruited and activated.[5] Its kinase activity is essential for the subsequent recruitment of a cohort of other checkpoint proteins, including Mad1 and Mad2.[1][4][10] This cascade culminates in the formation of the Mitotic Checkpoint Complex (MCC), which directly inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key anaphase inhibitors for degradation.[6][9] Once all chromosomes achieve bi-orientation (attachment to opposite spindle poles), Mps1 is removed from kinetochores, the SAC is silenced, and the cell proceeds into anaphase.[5]

Given its pivotal role, specific inhibition of Mps1 provides a powerful method to experimentally switch off the SAC, allowing for detailed investigation of its downstream consequences.

Mps1-IN-1: A Selective Chemical Probe

Mps1-IN-1 is an ATP-competitive inhibitor of Mps1 kinase.[10][11][12] It offers a means for acute, reversible inactivation of Mps1, overcoming the temporal limitations of genetic methods like RNAi.

Mechanism of Action

Mps1-IN-1 binds to the ATP-binding pocket of Mps1, preventing the phosphorylation of its downstream substrates.[11][12] This directly blocks the signaling cascade at its origin. Inhibition of Mps1 kinase activity leads to a failure to recruit essential checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[10][11][13] Consequently, the SAC cannot be established or maintained, even in the presence of spindle poisons like nocodazole or taxol.[10]

Selectivity and Potency

Mps1-IN-1 exhibits moderate potency with a reported in vitro IC50 of 367 nM.[10][14] While it is a relatively selective kinase inhibitor, it's important to be aware of potential off-target effects at higher concentrations. For instance, it has shown activity against ALK (Ki = 21 nM) and LTK (Ki = 29 nM) in broad kinase screening panels.[14] Therefore, using the lowest effective concentration and appropriate controls is critical for attributing observed phenotypes specifically to Mps1 inhibition.

Experimental Design: Keys to a Self-Validating System

A robust experimental design is crucial for generating trustworthy data. When using Mps1-IN-1, the inclusion of a comprehensive set of controls is non-negotiable.

Core Principle: The Mitotic Arrest Override Assay

The foundational experiment to validate the effect of Mps1-IN-1 is the mitotic arrest override assay. This involves two stages:

  • Induce Mitotic Arrest: Treat cells with a microtubule-depolymerizing agent (e.g., nocodazole) or a microtubule-stabilizing agent (e.g., taxol/paclitaxel).[15][16] This creates unattached kinetochores, robustly activating the SAC and causing cells to arrest in mitosis.

  • Challenge with Mps1-IN-1: Add Mps1-IN-1 to the arrested cell population. If the inhibitor is effective, it will silence the SAC, forcing cells to exit mitosis prematurely despite the presence of the spindle poison.

Essential Controls and Conditions
Condition Treatment Purpose Expected Outcome
Negative Control Vehicle (e.g., DMSO) onlyEstablishes baseline mitotic index and progression.Low percentage of mitotic cells; normal mitotic timing.
Positive Arrest Control Spindle Poison (e.g., Nocodazole) + VehicleConfirms robust SAC activation.High percentage of mitotic cells (mitotic arrest).
Inhibitor Baseline Mps1-IN-1 onlyAssesses the effect of the inhibitor on normal mitotic timing.Shortened mitosis compared to the negative control.[17]
Experimental Spindle Poison + Mps1-IN-1Tests the ability of Mps1-IN-1 to override the SAC.Low percentage of mitotic cells; cells exit mitosis rapidly.[17][18]
Optimizing Inhibitor Concentration

The effective concentration of Mps1-IN-1 can vary between cell lines. A dose-response experiment is highly recommended.

  • Recommended Starting Range: 1 µM to 10 µM.[14][19]

  • Validation: The optimal concentration is the lowest dose that effectively overrides a nocodazole-induced arrest without causing significant toxicity in control cells.

Core Experimental Protocols

Protocol 1: Mitotic Arrest Override by Live-Cell Imaging

This protocol allows for the direct visualization and quantification of mitotic timing.

Objective: To determine the time from mitotic entry to mitotic exit in the presence of a spindle poison and/or Mps1-IN-1.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or U2OS) on a glass-bottom imaging dish at a density that will be 50-70% confluent the next day.

  • Synchronization (Optional but Recommended): To enrich for mitotic cells, synchronize cells at the G1/S boundary using a single or double thymidine block. Release from the block will produce a wave of cells entering mitosis.

  • Pre-treatment: Add the spindle poison (e.g., 100 ng/mL Nocodazole or 100 nM Taxol) to the medium to induce mitotic arrest.

  • Imaging Setup: Place the dish on a heated, CO2-controlled microscope stage. Begin time-lapse imaging (phase-contrast or DIC) at intervals of 5-15 minutes.

  • Inhibitor Addition: After confirming that cells are arrested in mitosis (typically 2-4 hours post-nocodazole), add Mps1-IN-1 (e.g., 5 µM) or vehicle control to the dish.

  • Data Acquisition: Continue imaging for at least 8-12 hours.

  • Analysis: For individual cells, measure the duration of mitosis from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit (flattening of the cell).[20] Plot the data to compare mitotic duration across different conditions.[16]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells sync Synchronize (Thymidine) seed->sync arrest Add Spindle Poison (e.g., Nocodazole) sync->arrest image_start Start Live-Cell Imaging arrest->image_start inhibitor Add Mps1-IN-1 or Vehicle image_start->inhibitor image_cont Acquire Time-Lapse (8-12 hours) inhibitor->image_cont measure Measure Mitotic Duration (NEBD to Anaphase) image_cont->measure plot Plot & Compare Data measure->plot

Caption: Workflow for a live-cell imaging-based mitotic override assay.

Protocol 2: Immunofluorescence Analysis of Kinetochore Protein Localization

Objective: To visualize the effect of Mps1 inhibition on the recruitment of key SAC proteins (e.g., Mad1, Mad2) to kinetochores.

Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Treatment:

    • Control: Treat with vehicle (DMSO).

    • SAC Activation: Treat with 100 ng/mL Nocodazole for 2-4 hours.

    • Mps1 Inhibition: Treat with 100 ng/mL Nocodazole for 2 hours, then add 5 µM Mps1-IN-1 for an additional 30-60 minutes.

  • Pre-extraction & Fixation:

    • Gently wash cells with PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgSO4, pH 7.0).

    • Permeabilize with 0.5% Triton X-100 in PHEM for 3-5 minutes to remove soluble cytoplasmic proteins.[21]

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

  • Immunostaining:

    • Wash with PBS and block with 3% BSA in PBS for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

      • Anti-Mad2 (to visualize SAC component).

      • Anti-CREST/ACA (to mark centromeres/kinetochores).[22]

    • Wash extensively with PBS.

    • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash and counterstain DNA with DAPI.

  • Mounting & Imaging: Mount coverslips on slides and image using a fluorescence microscope.

  • Analysis: In nocodazole-treated cells, Mad2 should appear as bright puncta co-localizing with CREST signals.[23][24][25] Upon Mps1-IN-1 treatment, this Mad2 signal at the kinetochores should be significantly diminished or absent.[10][13]

G cluster_unattached cluster_inhibitor Mps1 Mps1 Knl1 Knl1 Bub1 Bub1/3 Mad1 Mad1/C-Mad2 OMad2 O-Mad2 MCC MCC (To APC/C) Inhibitor Mps1-IN-1 Inhibitor->Mps1

Caption: Mps1-IN-1 blocks the SAC signaling cascade at its apex.

Data Interpretation & Troubleshooting

Interpreting Results
  • Successful Override: A significant decrease in the mitotic index (or a rapid exit from mitosis in live-cell imaging) in the Spindle Poison + Mps1-IN-1 group compared to the Spindle Poison alone group indicates successful Mps1 inhibition and SAC override.[19][26]

  • Loss of Kinetochore Signal: A dramatic reduction of Mad2 at kinetochores following Mps1-IN-1 treatment confirms that the inhibitor is disrupting the core checkpoint recruitment pathway.[10][27]

  • Phenotypes of Mitotic Exit: Cells overriding the checkpoint will often exit mitosis with severe chromosome segregation errors, leading to micronucleation and aneuploidy, which can ultimately trigger apoptosis.[10][28]

Troubleshooting Common Issues
  • Problem: No override of mitotic arrest is observed.

    • Possible Cause: Inhibitor concentration is too low, or the compound has degraded.

    • Solution: Perform a dose-response curve. Ensure fresh inhibitor stock is used. Confirm the spindle poison is effectively arresting cells.

  • Problem: High levels of cell death in all Mps1-IN-1 treated groups.

    • Possible Cause: Inhibitor concentration is too high, leading to off-target toxicity.

    • Solution: Lower the inhibitor concentration. Reduce the duration of treatment.

  • Problem: Inconsistent kinetochore staining in immunofluorescence.

    • Possible Cause: Inefficient extraction of cytoplasmic background.

    • Solution: Optimize the duration and detergent concentration for the pre-extraction step. Ensure cells are not overly confluent.

Conclusion

Mps1-IN-1 is an invaluable chemical tool for the temporal dissection of the Spindle Assembly Checkpoint. When used with a well-controlled experimental design, it allows for the acute inhibition of Mps1 kinase activity, enabling detailed studies of SAC establishment, maintenance, and silencing. By understanding the principles outlined in this guide, researchers can confidently employ Mps1-IN-1 to uncover novel insights into the mechanisms that safeguard genomic integrity during cell division.

References

  • The MPS1 Family of Protein Kinases. PMC, National Institutes of Health. Available at: [Link]

  • Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Mps1 kinase functions in mitotic spindle assembly and error correction. ResearchGate. Available at: [Link]

  • Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility. PLOS One. Available at: [Link]

  • Human Mps1 protein kinase is required for centrosome duplication and normal mitotic progression. PNAS. Available at: [Link]

  • Spindle assembly checkpoint activation and silencing at kinetochores. PMC, National Institutes of Health. Available at: [Link]

  • A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint. PMC, National Institutes of Health. Available at: [Link]

  • Spindle assembly checkpoint: the third decade. Royal Society Publishing. Available at: [Link]

  • Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis. Reproduction, Fertility and Development. Available at: [Link]

  • Signaling dynamics in the spindle checkpoint response. PMC, National Institutes of Health. Available at: [Link]

  • The Elegant Spindle Assembly Checkpoint. Science and Culture Today. Available at: [Link]

  • Spindle checkpoint–independent inhibition of mitotic chromosome segregation by Drosophila Mps1. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • A changing view of how MPS1 initiates the Spindle Assembly Checkpoint. Dunn School of Pathology, University of Oxford. Available at: [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PMC, National Institutes of Health. Available at: [Link]

  • Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. Rockefeller University Press. Available at: [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. Available at: [Link]

  • The closed form of Mad2 is bound to Mad1 and Cdc20 at unattached kinetochores. Taylor & Francis Online. Available at: [Link]

  • Using a novel small molecule inhibitor to investigate the role of Mps1 kinase activity. University of Cambridge Repository. Available at: [Link]

  • Mps1-IN-1 and Mps1-IN-2 inhibit Mps1 kinase activity and bind... ResearchGate. Available at: [Link]

  • Visualization of Mad2 Dynamics at Kinetochores, along Spindle Fibers, and at Spindle Poles in Living Cells. Rockefeller University Press. Available at: [Link]

  • Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints. PNAS. Available at: [Link]

  • A chemical tool box defines mitotic and interphase roles for Mps1 kinase. Journal of Cell Biology. Available at: [Link]

  • Mps1-IN-1. The Chemical Probes Portal. Available at: [Link]

  • Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse. Available at: [Link]

  • MPS1 and Aurora B inhibitors synergise to override a... ResearchGate. Available at: [Link]

  • MPS1 activity is required for mitotic elongation and cell division in... ResearchGate. Available at: [Link]

  • Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. PMC, National Institutes of Health. Available at: [Link]

  • Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility. PMC, National Institutes of Health. Available at: [Link]

  • Localization of Mad2 to Kinetochores Depends on Microtubule Attachment, Not Tension. The Journal of Cell Biology. Available at: [Link]

  • Tpr is important for activating Mad1 and Mad2. ResearchGate. Available at: [Link]

  • Mitotic progression, arrest, exit or death relies on centromere structural integrity, rather than de novo transcription. eLife. Available at: [Link]

Sources

Exploratory

Technical Guide: Mps1-IN-1 and the Functional Downregulation of Aurora B Kinase

Topic: Mps1-IN-1's Impact on Aurora B Kinase Activity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide analyzes the pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mps1-IN-1's Impact on Aurora B Kinase Activity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the pharmacological and functional impact of Mps1-IN-1 , a selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase, on Aurora B kinase activity. While Mps1-IN-1 is designed as a selective Mps1 inhibitor (IC50 ≈ 367 nM), its administration results in a profound reduction of intracellular Aurora B signaling.

Crucial Insight for Researchers: Unlike pan-kinase inhibitors (e.g., Reversine) that may promiscuously inhibit both targets, Mps1-IN-1 primarily affects Aurora B indirectly by dismantling the centromeric recruitment axis (Bub1-H2A-Sgo1). This distinction is critical for interpreting phenotypic data, as the loss of Aurora B function is a downstream consequence of Mps1 inhibition, not necessarily direct enzymatic blockade.

Mechanism of Action: The Mps1-Aurora B Axis

To understand the impact of Mps1-IN-1, one must first delineate the hierarchical signaling pathway governing kinetochore assembly. Mps1 acts as the "upstream licensor" for the localization of the Chromosomal Passenger Complex (CPC), which contains Aurora B.

The Recruitment Cascade

Mps1 kinase activity is required for the phosphorylation of the kinetochore scaffold protein Bub1 . Activated Bub1 phosphorylates Histone H2A at Threonine 120 (H2A-T120ph). This epigenetic mark acts as a docking site for Shugoshin 1 (Sgo1) , which subsequently recruits the CPC (Aurora B, INCENP, Survivin, Borealin) to the inner centromere.

The "Impact" Defined:

  • Presence of Mps1-IN-1: Inhibits Mps1 catalytic activity.[1][2]

  • Immediate Consequence: Failure of Bub1 to phosphorylate H2A.

  • Downstream Effect: Sgo1 fails to dock; Aurora B is not recruited to the centromere.

  • Functional Outcome: Aurora B cannot phosphorylate its spatial substrates (e.g., Ndc80, H3-S10), leading to error correction failure and checkpoint override.

Pathway Visualization

Mps1_AuroraB_Axis cluster_inhibition Effect of Inhibition Mps1 Mps1 Kinase (Active) Bub1 Bub1 Recruitment & Activation Mps1->Bub1 Promotes Mps1_IN_1 Mps1-IN-1 (Inhibitor) Mps1_IN_1->Mps1 Inhibits (IC50 ~367 nM) H2A Histone H2A (Unphosphorylated) Bub1->H2A Phosphorylates H2A_P H2A-T120ph (Phosphorylated) H2A->H2A_P Conversion Sgo1 Shugoshin 1 (Sgo1) Recruitment H2A_P->Sgo1 Recruits CPC CPC Complex (Aurora B/INCENP) Sgo1->CPC Recruits to Centromere AurB_Activity Aurora B Activity (Error Correction/SAC) CPC->AurB_Activity Enables Spatial Function

Caption: The hierarchical dependency of Aurora B localization on Mps1 activity. Mps1-IN-1 breaks the chain at the apex, preventing CPC accumulation.

Selectivity Profile & Data Summary

A critical aspect of using Mps1-IN-1 is ensuring that observed phenotypes are due to Mps1 inhibition and not off-target Aurora B inhibition.

Direct vs. Indirect Inhibition

Kwiatkowski et al. (2010) and subsequent profiling studies have established Mps1-IN-1 as highly selective compared to earlier generation inhibitors like Reversine.

ParameterMps1-IN-1ReversineBiological Implication
Target Mps1 (TTK) Mps1 & Aurora BMps1-IN-1 allows dissection of Mps1-specific roles.
IC50 (Mps1) ~367 nM (at 1 µM ATP)~6 nMReversine is more potent but "dirtier".
Aurora B Interaction Low/Negligible (Direct)High (Direct IC50 ~200 nM)Mps1-IN-1 does not directly bind Aurora B at physiological doses.
Aurora B Activity (Cellular) Decreased (Indirect)Decreased (Direct + Indirect)Both reduce H3-S10 phosphorylation, but via different mechanisms.
Mechanism Displaced from KinetochoreATP-site BlockadeMps1-IN-1 causes Aurora B delocalization.
Key Experimental Readouts

When treating cells with Mps1-IN-1 (typically 5-10 µM), researchers should expect the following molecular signatures:

  • Loss of p-H3S10: A marker of Aurora B activity.[1] Levels drop significantly, mimicking direct Aurora B inhibition.

  • Loss of p-AurB (T232): The autophosphorylation loop of Aurora B is reduced, indicating a lack of activation, likely due to failure to cluster at the centromere (activation by concentration).

  • Bypass of Mitotic Arrest: Cells treated with nocodazole + Mps1-IN-1 will exit mitosis rapidly (checkpoint override), a phenotype driven by Mps1 loss, but exacerbated by the lack of Aurora B-mediated error correction.

Validated Experimental Protocols

To validate the impact of Mps1-IN-1 on Aurora B in your specific model system, use the following protocols. These are designed to distinguish between localization defects (indirect) and enzymatic inhibition (direct).

Protocol A: Immunofluorescence for Centromeric Localization

Objective: Confirm that Mps1-IN-1 displaces Aurora B from the centromere.

  • Cell Preparation: Seed HeLa or U2OS cells on coverslips. Synchronize if necessary (e.g., Thymidine block).

  • Drug Treatment:

    • Control: DMSO.

    • Mps1-IN-1: Treat with 5–10 µM for 1–2 hours prior to fixation.

    • Positive Control: ZM447439 (Aurora B inhibitor) or Nocodazole (to arrest cells).[3]

  • Fixation: Use PTEMF buffer (20 mM PIPES pH 6.8, 0.2% Triton X-100, 10 mM EGTA, 1 mM MgCl2, 4% Formaldehyde) for 10 minutes. Note: Simultaneous fixation/permeabilization preserves kinetochore structure better than Methanol.

  • Staining:

    • Primary Ab: Anti-Aurora B (1:1000) and Anti-ACA (Centromere marker, 1:2000).

    • Secondary Ab: Alexa Fluor 488 (AurB) and 568 (ACA).

  • Analysis: Measure the ratio of Aurora B intensity to ACA intensity at kinetochores.

    • Expected Result: Mps1-IN-1 treatment results in a >60% reduction in centromeric Aurora B signal compared to DMSO.

Protocol B: Western Blot for Activity Markers

Objective: Assess global kinase activity.

  • Lysis: Lyse mitotic cells (shake-off or arrested) in RIPA buffer supplemented with phosphatase inhibitors (Okadaic acid or PhosSTOP).

  • Blotting Targets:

    • p-Histone H3 (Ser10): Direct Aurora B substrate.[1] Expect strong decrease.

    • Total Aurora B: Expect constant levels (protein is displaced, not degraded).

    • p-Mps1 (T676) / Mobility Shift: Expect loss of shift or phosphorylation, confirming Mps1 inhibition.

  • Interpretation: If Total Aurora B is stable but p-H3S10 is gone, and IF shows delocalization, the mechanism is confirmed as indirect.

Experimental Workflow Diagram

Workflow Sample Cell Culture (HeLa/U2OS) Treat Treat with Mps1-IN-1 (10µM) Sample->Treat Branch Assay Selection Treat->Branch Fix Fixation (PTEMF Buffer) Branch->Fix Localization Lyse Lysis (+Phosphatase Inh.) Branch->Lyse Activity Stain Stain: AurB + ACA Fix->Stain Microscopy Quantify Kinetochore Intensity Ratio Stain->Microscopy Blot Blot: p-H3S10 & Total AurB Lyse->Blot Readout Confirm Activity Reduction Blot->Readout

Caption: Dual-modality validation workflow to distinguish localization defects from enzymatic inhibition.

References

  • Kwiatkowski, N., et al. (2010).[4][5][6] "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function."[1][5][6] Nature Chemical Biology, 6(5), 359–368.[5][6] Link

  • Saurin, A. T., et al. (2011).[7] "Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis."[7][8] Nature Communications, 2, 316.[7] Link

  • van der Waal, M. S., et al. (2012). "Mps1 promotes rapid centromere accumulation of Aurora B." EMBO Reports, 13(9), 847–854. Link

  • Santaguida, S., et al. (2010).[4][9] "Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine."[3] Journal of Cell Biology, 190(1), 73–87.[9] Link

  • Hewitt, L., et al. (2010). "Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the kinetochore." Journal of Cell Biology, 190(1), 25–34. Link

Sources

Foundational

Mps1-IN-1 dihydrochloride CAS number and chemical properties

Chemical Probe Profile & Experimental Application Guide Executive Summary Mps1-IN-1 dihydrochloride is a highly selective, ATP-competitive small-molecule inhibitor of Mps1 (TTK) , a dual-specificity kinase essential for...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Probe Profile & Experimental Application Guide

Executive Summary

Mps1-IN-1 dihydrochloride is a highly selective, ATP-competitive small-molecule inhibitor of Mps1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).[1][2] By preventing the recruitment of the Mad1-Mad2 complex to unattached kinetochores, Mps1-IN-1 forces cells to bypass the mitotic checkpoint, driving them into premature anaphase regardless of chromosome alignment status.[1]

This guide details the physicochemical properties, mechanistic action, and validated experimental protocols for utilizing Mps1-IN-1 dihydrochloride in cell biology and oncology research.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

The dihydrochloride salt form is preferred in laboratory settings due to enhanced stability and solubility compared to the free base. Researchers must distinguish between the CAS numbers of the salt and the parent compound to ensure accurate procurement.

Key Chemical Data
PropertySpecification
Compound Name Mps1-IN-1 dihydrochloride
Active Moiety Mps1-IN-1 (Free Base)
CAS No. (2HCl Salt) 1883548-93-3
CAS No.[1][2][3][4][5][6][7][8][9][10][11][12] (Free Base) 1195768-06-9
Molecular Formula C₂₈H₃₅Cl₂N₅O₄S (Salt) / C₂₈H₃₃N₅O₄S (Base)
Molecular Weight ~608.58 g/mol (Salt) / 535.66 g/mol (Base)
Target Mps1 / TTK Protein Kinase
Enzymatic IC₅₀ 367 nM (Active moiety) [1]
Binding Affinity (Kd) 27 nM [1]
Solubility DMSO (≥ 40 mg/mL); Water (Low, even as salt, DMSO recommended for stock)
Appearance Yellow solid
Structural Identity

IUPAC Name: N-(4-(2-(1-isopropylsulfonyl)phenylamino)pyrrolo[2,3-b]pyridin-6-yl)benzyl)-3,4-dimethoxybenzamide dihydrochloride.[1]

Storage & Stability:

  • Powder: -20°C (stable for 2 years).[1][5][6] Hygroscopic; store in a desiccator.

  • In Solution (DMSO): -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1][6]

Part 2: Pharmacological Mechanism[1][11]
The Spindle Assembly Checkpoint (SAC)

Under normal conditions, Mps1 kinase activity is upregulated at unattached kinetochores.[7] It phosphorylates the KNM1/Spc105 scaffold (in yeast/human analogs), recruiting the Mad1-Mad2 complex.[1] This catalyzes the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase Promoting Complex/Cyclosome (APC/C) , effectively halting mitosis until alignment is achieved.

Mechanism of Inhibition

Mps1-IN-1 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of Mps1.[1][2][6]

  • Displacement: It prevents ATP hydrolysis, silencing Mps1 kinase activity.[2]

  • Checkpoint Override: Without Mps1 activity, Mad2 cannot be recruited to kinetochores.

  • Premature Exit: The MCC fails to form, leaving the APC/C active. The cell degrades Cyclin B and Securin, forcing an exit from mitosis (mitotic slippage) even if chromosomes are misaligned, often leading to aneuploidy or cell death [1][2].

Pathway Visualization

The following diagram illustrates the logical flow of the SAC and the disruption caused by Mps1-IN-1.

SAC_Pathway Unattached_KT Unattached Kinetochore Mps1_Active Mps1 Kinase (Active) Unattached_KT->Mps1_Active Activates Mad1_Mad2 Mad1-Mad2 Recruitment Mps1_Active->Mad1_Mad2 Phosphorylation Required Inhibitor Mps1-IN-1 (Inhibitor) Inhibitor->Mps1_Active Blocks ATP Binding MCC MCC Formation (BubR1-Cdc20) Mad1_Mad2->MCC Catalyzes APC_C APC/C (E3 Ligase) MCC->APC_C INHIBITS Anaphase Anaphase Onset (Mitotic Exit) APC_C->Anaphase Triggers (Degrades Cyclin B)

Caption: Mps1-IN-1 blocks the recruitment of Mad1-Mad2, preventing MCC formation and releasing the brake on the APC/C, causing premature anaphase.[1]

Part 3: Experimental Application & Protocols
3.1 Reconstitution Protocol

Critical Step: Mps1-IN-1 is hydrophobic.[1] Do not attempt to dissolve directly in aqueous cell culture media.

  • Solvent: Use high-grade (anhydrous) DMSO.[1]

  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 6.08 mg of Mps1-IN-1 dihydrochloride in 1 mL DMSO.[1]

  • Mixing: Vortex gently. If particulates persist, sonicate for 5–10 seconds.

  • Aliquot: Dispense into 20–50 µL aliquots in light-protected tubes. Store at -80°C.

3.2 The "Checkpoint Override" Assay

This is the gold-standard assay to validate Mps1 inhibition. The logic is self-validating: You first artificially induce the checkpoint (using Nocodazole), then prove Mps1-IN-1 can break that arrest.[1]

Reagents:

  • HeLa or U2OS cells.

  • Thymidine (2 mM).

  • Nocodazole (100 ng/mL or 330 nM).

  • Mps1-IN-1 (Working conc: 5–10 µM).[1][6]

  • Fixative (70% Ethanol or 4% PFA).

  • Stain: Propidium Iodide (FACS) or Phospho-Histone H3 (Immunofluorescence).[1]

Workflow:

  • Synchronization: Treat cells with Thymidine (2 mM) for 24 hours to arrest at G1/S border.

  • Release: Wash PBS x3, add fresh media.

  • Arrest Induction: At 8 hours post-release (G2 phase), add Nocodazole (330 nM) .

    • Mechanism:[1][8][11][13][14] Nocodazole depolymerizes microtubules, creating unattached kinetochores. The SAC should arrest these cells in Prometaphase indefinitely.

  • Inhibitor Challenge: 2 hours after Nocodazole addition, add Mps1-IN-1 (5 or 10 µM) .[1]

    • Control: Add DMSO vehicle only.

  • Harvest: Collect cells at 0, 2, and 4 hours post-Mps1-IN-1 addition.

  • Readout: Analyze Mitotic Index (MI).

    • Expected Result (Control): High MI (>80%) due to Nocodazole arrest.

    • Expected Result (Mps1-IN-1): Low MI (<20%) as cells slip out of mitosis into G1 (4N DNA content).[1]

Experimental Workflow Visualization

Workflow Cells HeLa/U2OS Cells Sync Thymidine Block (24h) Cells->Sync Release Release (8h) Sync->Release Nocodazole Add Nocodazole (Induce SAC) Release->Nocodazole Split Split Culture Nocodazole->Split Tx_DMSO Control: DMSO Only Split->Tx_DMSO Maintain SAC Tx_Drug Test: + Mps1-IN-1 (10µM) Split->Tx_Drug Override SAC Result_Arrest Result: Mitotic Arrest (High H3P) Tx_DMSO->Result_Arrest Result_Slip Result: Mitotic Slippage (Low H3P) Tx_Drug->Result_Slip

Caption: Validated workflow for testing Mps1-IN-1 efficacy. Nocodazole creates the arrest; Mps1-IN-1 forces the exit.[1]

Part 4: Selectivity & Biological Validation[1][6]
Kinase Selectivity Profile

Mps1-IN-1 is generally selective but has known off-targets.[1] When interpreting data, researchers must account for these:

  • Primary Target: Mps1 (IC₅₀ 367 nM).[2][6][7][8][9][10]

  • Secondary Targets (Kd): ALK (21 nM), LTK (39 nM) [1].[1][6][10]

  • Comparison: Unlike Reversine (which inhibits Aurora B and Mps1 promiscuously), Mps1-IN-1 does not inhibit Aurora B directly at 10 µM, although it may affect Aurora B localization due to kinetochore disruption [3].[1]

Usage Considerations
  • Dose Dependency: At <2 µM, Mps1-IN-1 may not fully abrogate the SAC in all cell lines.[1] 5–10 µM is the recommended range for complete checkpoint override.

  • Phenotype: Treated cells often exhibit "cut" phenotypes (cytokinesis failure) or micronucleation due to chromosome segregation errors.

References
  • Kwiatkowski, N., et al. (2010).[9] "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function."[1][9] Nature Chemical Biology, 6(5), 359–368.[9]

  • Santaguida, S., et al. (2010).[15] "Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine."[14] Journal of Cell Biology, 190(1), 73–87.

  • Jelluma, N., et al. (2010). "Mps1 Phosphorylates Borealin to Control Aurora B Activity and Chromosome Alignment." Cell, 132(2), 233-246.[1] [1]

  • MedChemExpress. "Mps1-IN-1 dihydrochloride Product Datasheet."

Sources

Protocols & Analytical Methods

Method

Application Note: Mps1-IN-1 Dihydrochloride for Spindle Assembly Checkpoint (SAC) Inhibition

[1] Abstract & Mechanism of Action Mps1-IN-1 dihydrochloride is a potent, selective, and ATP-competitive inhibitor of Mps1 (TTK) kinase.[1] Mps1 is the master regulator of the Spindle Assembly Checkpoint (SAC), the surve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Mechanism of Action

Mps1-IN-1 dihydrochloride is a potent, selective, and ATP-competitive inhibitor of Mps1 (TTK) kinase.[1] Mps1 is the master regulator of the Spindle Assembly Checkpoint (SAC), the surveillance mechanism that prevents anaphase onset until all chromosomes are properly attached to the spindle microtubules.[2][3][4][5]

By inhibiting Mps1, this compound forces cells to exit mitosis prematurely, regardless of attachment errors. This leads to chromosomal instability (CIN) , severe aneuploidy, and subsequent mitotic catastrophe or apoptosis. This application note details the handling, dosage, and experimental workflows for using Mps1-IN-1 to study SAC physiology and screen for CIN-induced synthetic lethality.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the SAC signaling cascade and the specific blockade point of Mps1-IN-1.

Mps1_Mechanism cluster_legend Pathway Legend Unattached_KT Unattached Kinetochore Mps1_Active Mps1 Kinase (Active) Unattached_KT->Mps1_Active Recruits Mps1_Inhibited Mps1 Kinase (Inhibited by Mps1-IN-1) Mps1_Active->Mps1_Inhibited + Mps1-IN-1 MCC MCC Formation (Mad2/BubR1/Cdc20) Mps1_Active->MCC Promotes Assembly Mps1_Inhibited->MCC Blocks Assembly APC_C_Active APC/C Complex (Active) Mps1_Inhibited->APC_C_Active Allows Activation APC_C APC/C Complex (Inhibited) MCC->APC_C Inhibits Arrest Mitotic Arrest APC_C->Arrest Maintains Anaphase Anaphase Onset (Chromosome Segregation) APC_C_Active->Anaphase Premature Exit key1 Green: Active/Promoting key2 Red: Inhibited/Blocking

Caption: Mps1-IN-1 inhibits Mps1 kinase, preventing MCC formation and forcing APC/C activation even in the presence of unattached kinetochores.[1]

Chemical Handling & Preparation[1][6]

Critical Note on Salt Form: This protocol specifies the dihydrochloride salt. This form typically exhibits improved aqueous solubility compared to the free base. However, to ensure consistency across experiments and prevent precipitation in concentrated stocks, DMSO remains the preferred vehicle for primary stock preparation.

Reconstitution Table[1]
ParameterSpecification
Molecular Weight ~608.58 g/mol (Dihydrochloride) vs. ~535.66 g/mol (Free Base)
Primary Solvent DMSO (Dimethyl sulfoxide), anhydrous
Stock Concentration 10 mM (Recommended)
Storage -80°C (Long term: >6 months), -20°C (Short term: <1 month)
Solubility Limit ~30 mg/mL in DMSO
Preparation Steps
  • Calculate Mass: Verify the exact molecular weight on your specific vial (salt forms vary by batch).[1]

    • Example: To make 1 mL of 10 mM stock using MW 608.58, dissolve 6.08 mg of powder.

  • Dissolution: Add room temperature DMSO to the vial. Vortex vigorously for 30 seconds.[1] If particulates remain, sonicate in a water bath for 5 minutes.

  • Aliquot: Do not store the bulk stock at 4°C. Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles, which degrade the compound.

  • Working Solution: Dilute the DMSO stock directly into pre-warmed culture media immediately before addition to cells. Keep final DMSO concentration <0.5% to avoid vehicle toxicity.[1]

Protocol A: The "Nocodazole Trap" (SAC Override Assay)

Purpose: This is the gold-standard functional assay. It tests if Mps1-IN-1 can override a checkpoint arrest induced by microtubule depolymerization.[1]

Causality: Nocodazole depolymerizes microtubules, creating unattached kinetochores that normally trigger Mps1 to arrest the cell in mitosis. If Mps1-IN-1 works, cells will bypass this arrest and exit mitosis (flatten out) despite the lack of a spindle.[1]

Experimental Workflow (Graphviz)

Protocol_Flow Step1 Seed Cells (T=0h) Step2 Add Nocodazole (200 ng/mL) (T=24h) Step1->Step2 Step3 Arrest Confirmation (Round Cells) (T=40h) Step2->Step3 Step4 Add Mps1-IN-1 (2-10 µM) Step3->Step4 Step5 Harvest/Image (T=42-44h) Step4->Step5

Caption: Workflow for SAC override. Cells are first arrested, then treated with Mps1-IN-1 to force mitotic exit.[1]

Step-by-Step Methodology
  • Seeding: Plate HeLa or U2OS cells at 40-50% confluence in 6-well plates. Allow to adhere overnight.

  • Induce Arrest: Treat cells with Nocodazole (200 ng/mL) for 14–16 hours.[1]

    • Observation: Cells should appear rounded and loosely attached (mitotic shake-off fraction).[1]

  • Treatment:

    • Group A (Control): Add DMSO only.

    • Group B (Test): Add Mps1-IN-1 (5 µM and 10 µM) directly to the Nocodazole-containing media.[1] Do not wash out Nocodazole.[1]

  • Incubation: Incubate for 2 to 4 hours . Mps1 inhibition acts rapidly.[6]

  • Readout:

    • Morphology: Control cells remain round (arrested).[1] Mps1-IN-1 treated cells will "flatten out" (mitotic exit) and re-adhere, often forming micronuclei.[1]

    • Western Blot: Harvest lysates.[1] Look for degradation of Cyclin B1 and dephosphorylation of Histone H3 (Ser10) .[1]

      • Result: Mps1-IN-1 causes rapid loss of Cyclin B1 and pH3 signals compared to Control.[1]

Protocol B: Long-Term Viability & Aneuploidy Induction[1]

Purpose: To assess the therapeutic potential or long-term consequences of CIN induced by Mps1 inhibition.[1]

Dosage Strategy

Mps1-IN-1 competes with ATP.[1][7][8][9] High concentrations (10 µM) cause immediate mitotic exit and death.[1] Lower concentrations (1-2 µM) may allow survival with massive aneuploidy.[1]

Cell LineRecommended Concentration (IC50 range)
HeLa 2.0 – 5.0 µM
U2OS 2.0 – 5.0 µM
HCT116 1.0 – 3.0 µM
RPE-1 (Normal) > 5.0 µM (Often more resistant)
Methodology
  • Seeding: Seed 2,000–5,000 cells/well in a 96-well plate.

  • Treatment: 24 hours post-seeding, add Mps1-IN-1 in a serial dilution (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).

  • Duration: Incubate for 72 hours .

  • Assay: Use CellTiter-Glo (ATP) or Crystal Violet staining.[1]

  • Validation (FACS):

    • Harvest a parallel 6-well plate after 48 hours.

    • Fix in 70% ethanol and stain with Propidium Iodide (PI).[1]

    • Result: Look for a reduction in the G2/M peak and an increase in sub-G1 (apoptosis) or >4N (polyploidy) populations.[1]

Troubleshooting & Expert Tips

Common Pitfalls
  • Precipitation: If the media turns cloudy immediately upon addition, your stock is too concentrated or the DMSO content is too high. Ensure final DMSO <0.5%.

  • Lack of Effect:

    • Issue: Cells stay arrested in Nocodazole + Mps1-IN-1.[1]

    • Solution: The ATP concentration in cells is high (mM range).[1] You may need to increase Mps1-IN-1 to 10 µM to outcompete ATP effectively.[1]

  • Timing: SAC override is fast. If you wait 24 hours after adding Mps1-IN-1 to Nocodazole-arrested cells, they may have already exited mitosis and died (apoptosis).[1] Check at 2–4 hours for the primary mechanism.

Validation Markers (Immunofluorescence)

To prove Mps1 is inhibited in situ:

  • Target: Mad2 or BubR1 localization at kinetochores.

  • Expectation: In Nocodazole-treated controls, Mad2/BubR1 signals at kinetochores are bright.[1] Upon Mps1-IN-1 treatment, these signals should disappear, as Mps1 activity is required to recruit them.[1]

References

  • Kwiatkowski, N., et al. (2010).[10][11][12] "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function."[1][5][6][12] Nature Chemical Biology, 6(5), 359–368.[12]

  • Santaguida, S., et al. (2010).[4][10][11] "Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine."[13] Journal of Cell Biology, 190(1), 73–87.[13]

  • Jelluma, N., et al. (2010).[12] "Release of Mps1 from kinetochores is crucial for timely anaphase onset." Journal of Cell Biology, 191(2), 281–290.[11]

  • Hewitt, L., et al. (2010).[4][10][11] "Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex."[1] Journal of Cell Biology, 190(1), 25–34.

Sources

Application

Application Note &amp; Protocol: Preparation and Handling of Mps1-IN-1 Dihydrochloride Stock Solutions in DMSO

Abstract Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3][4] The integrity of the SAC is para...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3][4] The integrity of the SAC is paramount for ensuring accurate chromosome segregation during mitosis, and its disruption is a key therapeutic strategy in oncology.[5][6] The precise and reproducible preparation of Mps1-IN-1 dihydrochloride stock solutions is fundamental to achieving reliable and interpretable results in cell-based assays and biochemical screens. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper preparation, storage, and handling of Mps1-IN-1 dihydrochloride solutions, emphasizing scientific integrity and experimental best practices.

Mps1-IN-1: Mechanism of Action and Cellular Impact

Mps1, also known as TTK, is a dual-specificity kinase that plays an indispensable role in the cell cycle.[3][5] Its primary function is to act as a master sensor and signaling integrator at unattached kinetochores during mitosis. Upon detecting a lack of proper microtubule attachment, Mps1 initiates a signaling cascade that recruits essential checkpoint proteins, including Mad2.[1][3][7] This cascade activates the Spindle Assembly Checkpoint, which delays the onset of anaphase until all sister chromatids are correctly bioriented on the mitotic spindle.

Mps1-IN-1 functions by competitively binding to the ATP pocket of the Mps1 kinase domain, thereby inhibiting its catalytic activity.[1][3] This direct inhibition prevents the recruitment of Mad2 to kinetochores, effectively silencing the SAC.[1][3] Consequently, cells treated with Mps1-IN-1 are unable to arrest in mitosis in response to spindle defects, leading to premature anaphase entry, gross aneuploidy, and ultimately, a reduction in cancer cell viability.[3][6]

Mps1_Mechanism_of_Action cluster_0 Spindle Assembly Checkpoint (SAC) Pathway kinetochore Unattached Kinetochore mps1 Mps1 Kinase (TTK) kinetochore->mps1 recruits & activates mad2_inactive Mad2 (Inactive) mps1->mad2_inactive phosphorylates & converts mad2_active Mad2 (Active) mad2_inactive->mad2_active sac_active SAC Active mad2_active->sac_active activates anaphase_delay Anaphase Delayed (Error Correction) sac_active->anaphase_delay inhibitor Mps1-IN-1 Dihydrochloride inhibitor->mps1 ATP-Competitive Inhibition

Caption: Mechanism of Mps1-IN-1 action on the Spindle Assembly Checkpoint.

Material and Chemical Properties

Accurate calculations are contingent on using the correct chemical information. Mps1-IN-1 is commonly supplied as a dihydrochloride salt, which impacts its molecular weight.

PropertyValueSource(s)
Chemical Name 1-[3-methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride[7]
Molecular Formula C₂₈H₃₃N₅O₄S · 2HCl[8]
Molecular Weight 608.58 g/mol [8]
CAS Number 1125593-20-5 (free base), 1883548-93-3 (dihydrochloride)[1][8]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO ≥39 mg/mL (approx. 64.1 mM)[1][4]
Purity (Typical) ≥98% by HPLC[7][9]

Required Materials and Equipment

  • Mps1-IN-1 dihydrochloride powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Safety Precautions and Handling

Researcher safety is the highest priority. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the powdered compound or DMSO solutions.[10][11]

  • Ventilation: Handle the Mps1-IN-1 dihydrochloride powder in a chemical fume hood or a ventilated enclosure to prevent inhalation of fine particulates.[12][13]

  • DMSO Handling: DMSO is an excellent solvent that can facilitate the absorption of dissolved substances through the skin. Avoid direct skin contact with the Mps1-IN-1 solution. If contact occurs, wash the affected area thoroughly with soap and water.[10]

  • Waste Disposal: Dispose of all chemical waste, including contaminated tubes and pipette tips, in accordance with your institution's hazardous waste management guidelines.[12][14]

Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Quantities can be scaled as needed. The causality behind using anhydrous DMSO is to prevent compound hydrolysis and to avoid introducing water, which can lower the solubility of hydrophobic compounds and promote precipitation.[1]

Stock_Solution_Workflow start Start calc 1. Calculate Required Mass start->calc weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve (Vortex/Sonicate) add_dmso->dissolve inspect 5. Visually Inspect (Clear Solution) dissolve->inspect inspect->dissolve Fail (Particulates) aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot Pass store 7. Store at -80°C (Long-Term) aliquot->store end End store->end

Caption: Step-by-step workflow for preparing Mps1-IN-1 dihydrochloride stock solution.

Step-by-Step Methodology:

  • Pre-handling: Before opening, allow the vial of Mps1-IN-1 dihydrochloride to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture. Gently tap the vial on a hard surface to ensure all powder is at the bottom.[15][16]

  • Calculate Required Mass: Use the following formula to determine the mass of compound needed.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 10 mM × 1 mL × 608.58 g/mol = 6.09 mg

  • Weighing: Using an analytical balance, carefully weigh the calculated mass (e.g., 6.09 mg) of Mps1-IN-1 dihydrochloride and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.[4][16] Gentle warming in a water bath (not exceeding 40°C) can also be used to aid dissolution.[15]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible precipitate. Complete dissolution is critical for accurate downstream dilutions.

Quick Calculation Table for 1 mL Final Volume:

Desired ConcentrationMps1-IN-1 Dihydrochloride Mass (mg)
1 mM0.61 mg
5 mM3.04 mg
10 mM 6.09 mg
20 mM12.17 mg

Protocol 2: Storage and Stability of Stock Solutions

The chemical stability of small molecules in solution is finite. Proper storage is essential to maintain the compound's potency over time.

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, divide the high-concentration stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[15][16][17]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and your initials.

  • Storage:

    • Long-Term (Recommended): Store aliquots at -80°C . The solution is stable for up to 2 years under these conditions.[1]

    • Short-Term: For frequent use, aliquots can be stored at -20°C and should be used within 1 year.[1]

Protocol 3: Preparation of Working Solutions for Cellular Assays

Mps1-IN-1 has low solubility in aqueous media. Directly diluting the high-concentration DMSO stock into cell culture medium will likely cause the compound to precipitate, leading to inaccurate experimental concentrations. The established best practice is to perform an intermediate dilution series.

  • Determine Final Concentration: Decide the final concentration of Mps1-IN-1 required for your experiment (e.g., 100 nM, 500 nM, 1 µM).

  • Intermediate Dilution (in DMSO): First, perform a serial dilution of your 10 mM stock solution in pure DMSO to create an intermediate stock that is 1000x your highest final concentration.

    • Example: To achieve a final concentration of 1 µM, you would prepare a 1 mM intermediate stock in DMSO.

  • Final Dilution (in Aqueous Medium): Add the intermediate DMSO solution to your pre-warmed cell culture medium at a 1:1000 ratio. Pipette the solution directly into the medium and mix immediately by swirling or gentle pipetting to facilitate rapid dispersion.

    • Example: To make 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate DMSO stock to 999 µL of cell culture medium.

  • Vehicle Control: Crucially, always prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium (e.g., 0.1% DMSO for a 1:1000 dilution). This control is essential to distinguish the effects of the compound from the effects of the solvent. Most cell lines can tolerate final DMSO concentrations up to 0.5%, but it is best to keep it as low as possible, ideally ≤0.1%.[17]

Troubleshooting

  • Compound Fails to Dissolve: If particulates are visible after vortexing, use a bath sonicator for 10-15 minutes. If the issue persists, gentle warming (≤40°C) can be attempted. Ensure you are using high-purity, anhydrous DMSO, as absorbed water can significantly decrease solubility.[1][16]

  • Precipitation in Culture Medium: This is almost always due to improper dilution. Avoid adding high-concentration DMSO stocks directly to aqueous solutions. Always perform intermediate dilutions in DMSO as described in Protocol 3 to minimize the solvent shock that causes precipitation.

  • Inconsistent Experimental Results: This can be a result of degraded compound from improper storage. Discard stock solutions that have undergone multiple freeze-thaw cycles or have been stored beyond their recommended shelf life. Always use a fresh aliquot for critical experiments.

References

  • Kwiatkowski, N., et al. (2010). Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. Nature Chemical Biology, 6(5), 359-365. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Janssen, A., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death and Differentiation, 20(11), 1532-1545. Retrieved from [Link]

  • Hewitt, L. (2010, December 14). Using a novel small molecule inhibitor to investigate the role of Mps1 kinase activity. University of Manchester. Retrieved from [Link]

  • Angene. (n.d.). Mps1-IN-1 dihydrochloride | 1883548-93-3. Retrieved from [Link]

  • Galli, F., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. SciSpace. Retrieved from [Link]

  • Lategahn, J., et al. (n.d.). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. ChemRxiv. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Mps1-IN-1 Dihydrochloride in In Vitro Kinase Assays

Introduction: The Critical Role of Mps1 Kinase in Genomic Integrity Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a conserved dual-specificity kinase that plays a master regulatory role in the spindle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Mps1 Kinase in Genomic Integrity

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a conserved dual-specificity kinase that plays a master regulatory role in the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[4][5][6] It prevents the premature separation of sister chromatids by delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[2] Mps1 is localized to the kinetochores—protein structures on chromatids where spindle microtubules attach—and is essential for the recruitment of other key SAC proteins like Mad1 and Mad2.[1][6][7] Dysregulation of Mps1 activity can lead to aneuploidy and chromosomal instability, which are hallmarks of cancer.[3][4][6] This central role in cell cycle control has made Mps1 a compelling therapeutic target in oncology.[3][8][9]

Mps1-IN-1 is a potent, selective, and ATP-competitive inhibitor of Mps1 kinase.[10][11][12] Understanding its inhibitory mechanism and accurately quantifying its potency are critical for researchers in cell biology and drug development. These application notes provide a comprehensive guide to utilizing Mps1-IN-1 dihydrochloride in in vitro kinase assays, offering both the scientific rationale and detailed protocols for its characterization.

Mps1 Signaling Pathway and Point of Inhibition

Mps1 kinase acts at the apex of the SAC signaling cascade. Upon sensing unattached kinetochores, Mps1 is activated through autophosphorylation.[13][14][15] Activated Mps1 then phosphorylates multiple downstream substrates, including the kinetochore scaffold protein Knl1.[1] This phosphorylation event creates docking sites for the recruitment of other checkpoint proteins, such as Bub1, BubR1, and the Mad1-Mad2 complex, ultimately leading to the assembly of the Mitotic Checkpoint Complex (MCC) which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[1] Mps1-IN-1, as an ATP-competitive inhibitor, directly targets the catalytic activity of Mps1, preventing these downstream phosphorylation events and thereby abrogating the spindle assembly checkpoint.[6][10][16]

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytosol Cytosol Ndc80 Ndc80 Complex Mps1_inactive Mps1 (Inactive) Ndc80->Mps1_inactive Recruitment Mps1_active Mps1 (Active) (Autophosphorylation) Mps1_inactive->Mps1_active Knl1 Knl1 Mps1_active->Knl1 Phosphorylation Knl1_P Knl1-P Mad1_Mad2 Mad1-Mad2 Complex Knl1_P->Mad1_Mad2 Recruitment MCC Mitotic Checkpoint Complex (MCC) Assembly Mad1_Mad2->MCC APC_C APC/C Inhibition MCC->APC_C Anaphase Anaphase Onset Blocked APC_C->Anaphase Inhibitor Mps1-IN-1 Inhibitor->Mps1_active Inhibition

Caption: Mps1 signaling at the kinetochore and inhibition by Mps1-IN-1.

Biochemical Properties and Handling of Mps1-IN-1 Dihydrochloride

Mps1-IN-1 is a well-characterized small molecule inhibitor with high selectivity for Mps1 over a large panel of other kinases.[17] Its properties are summarized below, providing essential information for experimental design.

PropertyValueSource(s)
Target Monopolar Spindle 1 (Mps1/TTK) Kinase[10][11][17]
Mechanism of Action ATP-competitive inhibitor[10][11][12]
IC₅₀ 367 nM[10][11][12]
Binding Affinity (Kd) 27 nM[10][11][12]
Molecular Formula C₂₈H₃₃N₅O₄S (free base)[17]
Molecular Weight 535.7 g/mol (free base)[10][17]
Solubility DMSO: ≥ 30 mg/mL[11][17]
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 2 years.[11]

Expert Insight on Handling: Mps1-IN-1 dihydrochloride is typically supplied as a solid. For in vitro assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO. We recommend preparing a 10 mM stock, which can then be serially diluted to create a concentration-response curve. It is critical to use freshly opened or anhydrous DMSO, as the compound's solubility can be affected by water content.[11] When preparing working solutions, perform dilutions in the kinase assay buffer. Be mindful that the final DMSO concentration in the assay should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[9]

Protocol: In Vitro Mps1 Kinase Assay for IC₅₀ Determination

This protocol describes a robust method for determining the IC₅₀ value of Mps1-IN-1 using a luminescent-based kinase assay, which measures kinase activity by quantifying the amount of ATP consumed.[18][19][20] The principle relies on a luciferase reaction: the light produced is directly proportional to the amount of ATP remaining in the well.[18][21] Therefore, higher kinase activity results in lower luminescence, and effective inhibition by Mps1-IN-1 leads to a higher luminescent signal.[18][21][22]

Experimental Workflow Diagram

Kinase_Assay_Workflow A 1. Reagent Preparation - Mps1-IN-1 serial dilution - Kinase Buffer - Mps1 Enzyme - Substrate (MBP) - ATP Solution B 2. Kinase Reaction Setup (384-well plate) - Add Mps1-IN-1/DMSO - Add Mps1 Enzyme - Add Substrate A->B C 3. Initiate Reaction - Add ATP - Mix and incubate (e.g., 60 min at 30°C) B->C D 4. Stop Reaction & Detect - Add Kinase-Glo® Reagent - Incubate (10 min, RT) C->D E 5. Read Luminescence (Plate Reader) D->E F 6. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC₅₀ E->F

Caption: Workflow for Mps1 in vitro kinase IC₅₀ determination.

Materials and Reagents
  • Mps1-IN-1 Dihydrochloride: (User-supplied)

  • Recombinant Human Mps1/TTK kinase: (e.g., BPS Bioscience, #40291)[8]

  • Kinase Substrate: Myelin Basic Protein (MBP) is a common, effective substrate for Mps1.[8][23]

  • ATP: (e.g., Promega, #V9151)

  • Kinase Assay Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[24] Alternatively, a buffer of 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA can be used.[25] Add fresh DTT to a final concentration of 1 mM just before use.[26][27]

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega, #V6714) or ADP-Glo™ Kinase Assay (Promega, #V9101).[8]

  • Assay Plates: White, opaque 384-well plates (low-volume).

  • DMSO: Anhydrous, molecular biology grade.

Step-by-Step Methodology

1. Preparation of Mps1-IN-1 Serial Dilutions: a. Prepare a 10 mM stock solution of Mps1-IN-1 in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series of Mps1-IN-1 in DMSO. This will serve as your 100X inhibitor plate. The concentration range should bracket the expected IC₅₀ (e.g., from 100 µM down to 5 nM). c. For control wells, use 100% DMSO.

2. Kinase Reaction Setup (Final Volume: 10 µL): Causality: This protocol is designed for a 384-well plate. All additions should be made carefully to the bottom of the wells. It is best practice to prepare a master mix of enzyme and substrate to minimize pipetting errors.

3. Initiate the Kinase Reaction: a. ATP Solution: Prepare a 2X ATP solution (e.g., 2 µM) in kinase assay buffer. b. Start Reaction: Add 5 µL of the 2X ATP solution to all wells. The final concentration of ATP will be 1 µM. c. Incubation: Mix the plate thoroughly and incubate at 30°C for 60 minutes. The incubation time should be optimized to achieve ~10-30% ATP consumption in the "no inhibitor" (0% inhibition) control wells for optimal signal window.

4. Signal Detection: a. Equilibrate the assay plate and the Kinase-Glo® Reagent to room temperature. b. Add 10 µL of Kinase-Glo® Reagent to each well. c. Mix the plate on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[18]

5. Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Data Normalization:

  • Define the "0% inhibition" control as wells containing Mps1 kinase, substrate, ATP, and DMSO (no inhibitor). This represents maximum kinase activity and minimum luminescence.
  • Define the "100% inhibition" control as wells containing substrate, ATP, and DMSO but no Mps1 kinase. This represents background ATP levels and maximum luminescence.
  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (Signal_inhibitor - Signal_0%_inhibition) / (Signal_100%_inhibition - Signal_0%_inhibition) c. IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the Mps1-IN-1 concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system. The inclusion of 0% and 100% inhibition controls on every plate is essential for data normalization and quality control. A robust assay should exhibit a high Z'-factor (ideally >0.5), which is a statistical measure of the separation between the high and low controls, indicating the suitability of the assay for high-throughput screening.[20] Consistent performance of these controls across experiments validates the integrity of the results. Furthermore, the final calculated IC₅₀ should be consistent with literature-reported values for Mps1-IN-1, providing an external validation checkpoint.[10][11][28]

References

  • The MPS1 Family of Protein Kinases - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife. (2017, January 10). eLife. [Link]

  • Structural and mechanistic insights into Mps1 kinase activation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment | PNAS. (2015, August 3). Proceedings of the National Academy of Sciences. [Link]

  • Kinase-Glo® Luminescent Kinase Assays. (n.d.). Promega GmbH. [Link]

  • Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint | PNAS. (2007, December 18). Proceedings of the National Academy of Sciences. [Link]

  • TTK (MPS-1) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2025, August 6). ResearchGate. [Link]

  • Mps1 Activation Loop Autophosphorylation Enhances Kinase Activity. (2025, August 6). ResearchGate. [Link]

  • Assay Buffer and Co-factors: Kinase Assay Buffer I. (n.d.). Sino Biological. [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • TTK (MPS-1) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One. (2011, April 13). PLOS. [Link]

  • Mps1-IN-1 dihydrochloride|1883548-93-3. (n.d.). AJK Bio. [Link]

  • Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mps1-IN-1 - the Chemical Probes Portal. (2016, July 1). Chemical Probes Portal. [Link]

  • Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. (2017, February 27). The FEBS Journal. [Link]

  • Characterization of novel MPS1 inhibitors with preclinical anticancer activity. (2013, August 9). SciSpace. [Link]

  • Mps1 phosphorylates ARHGEF17 in vitro. (A) In vitro kinase assay of... (n.d.). ResearchGate. [Link]

Sources

Application

High-Resolution Live-Cell Imaging of Mitotic Checkpoint Override Using Mps1-IN-1

Abstract This application note details the protocol for utilizing Mps1-IN-1 , a selective ATP-competitive inhibitor of Mps1 (TTK) kinase, to visualize and quantify the abrogation of the Spindle Assembly Checkpoint (SAC)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing Mps1-IN-1 , a selective ATP-competitive inhibitor of Mps1 (TTK) kinase, to visualize and quantify the abrogation of the Spindle Assembly Checkpoint (SAC) in living cells. Mps1 is a master regulator of kinetochore attachment and checkpoint signaling. Its inhibition forces cells to exit mitosis prematurely, a phenotype known as "mitotic override" or "slippage," often resulting in gross aneuploidy. This guide provides a validated workflow for researchers to monitor this rapid progression using time-lapse fluorescence microscopy, specifically focusing on the "Nocodazole Challenge" assay—the gold standard for validating SAC inhibitors.

Scientific Background & Mechanism[1][2][3][4]

The Target: Mps1 Kinase

Monopolar spindle 1 (Mps1/TTK) is a dual-specificity kinase essential for the recruitment of Mad1 and Mad2 to unattached kinetochores. Under normal conditions, unattached kinetochores catalyze the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing Cyclin B degradation and anaphase onset.

The Probe: Mps1-IN-1

Mps1-IN-1 (Kwiatkowski et al., 2010) inhibits Mps1 activity (IC50 ~367 nM biochemical; 2–10 µM cellular).[1] By blocking Mps1, the cell cannot generate the "wait" signal (MCC). Consequently, the APC/C remains active even if chromosomes are misaligned, driving the cell out of mitosis immediately.

Pathway Visualization

The following diagram illustrates the SAC signaling cascade and the specific blockade point of Mps1-IN-1.

SAC_Pathway Unattached_KT Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Unattached_KT->Mps1 Activates Mad1_Mad2 Mad1 / Mad2 Recruitment Mps1->Mad1_Mad2 Phosphorylates Knl1/Bub1 Inhibitor Mps1-IN-1 (Inhibitor) Inhibitor->Mps1 BLOCKS MCC MCC Formation (BubR1-Mad2-Cdc20) Mad1_Mad2->MCC Catalyzes APC_C APC/C (E3 Ligase) MCC->APC_C Inhibits CyclinB Cyclin B Securin APC_C->CyclinB Ubiquitylates (Degradation) Anaphase Anaphase Onset CyclinB->Anaphase Loss triggers

Figure 1: Mps1-IN-1 blocks the recruitment of checkpoint proteins (Mad1/2), allowing APC/C activation despite unattached kinetochores.[2]

Experimental Design Strategy

Cell Line Selection

To visualize mitotic timing accurately, use cell lines stably expressing a chromatin marker.

  • Recommended: HeLa H2B-GFP or U2OS H2B-GFP.

  • Alternative: If stable lines are unavailable, use SiR-DNA (Spirochrome) at 500 nM, added 1 hour prior to imaging.

Reagent Preparation
ReagentStock Conc.[1]SolventWorking Conc.[1][3]Storage
Mps1-IN-1 10 mMDMSO5 – 10 µM -20°C (Aliquot to avoid freeze-thaw)
Nocodazole 10 mg/mLDMSO3.3 µM (1 µg/mL) -20°C
Thymidine 100 mMPBS2 mM 4°C

Expert Insight: While the biochemical IC50 is ~367 nM, live-cell experiments typically require 5–10 µM to achieve complete checkpoint override due to ATP competition and cellular permeability (Kwiatkowski et al., 2010).

Protocol: The "Nocodazole Challenge" (Checkpoint Override)

This is the most robust assay to verify Mps1 inhibition. Nocodazole depolymerizes microtubules, creating unattached kinetochores that should arrest control cells in prometaphase for hours. Mps1-IN-1 treated cells will fail to arrest and exit mitosis rapidly.

Step 1: Cell Synchronization (Optional but Recommended)
  • Seed H2B-GFP cells in a 4-chamber or 8-chamber coverglass slide (e.g., Ibidi or Lab-Tek).

  • Treat with 2 mM Thymidine for 24 hours to arrest cells at G1/S boundary.

  • Release into fresh media for 6–8 hours to enrich the population in G2/M phase.

Step 2: Drug Treatment & Setup
  • Control Well: Add Nocodazole (3.3 µM) + DMSO (Vehicle).

  • Experimental Well: Add Nocodazole (3.3 µM) + Mps1-IN-1 (10 µM).

    • Note: Premix drugs in pre-warmed media (37°C) and add gently to cells to avoid detachment.

Step 3: Live-Cell Acquisition Parameters[6]
  • Microscope: Widefield or Confocal Spinning Disk (preferred for low phototoxicity).

  • Environment: 37°C, 5% CO2, Humidified.

  • Objective: 20x or 40x Air/Oil (High NA is better for resolution, but 20x allows more cells per field).

  • Time Interval: Capture every 3–5 minutes .

    • Reasoning: Mps1-IN-1 induced mitosis is extremely fast (~15 mins). Standard 10-15 min intervals will miss the phenotype.

  • Duration: 3–6 hours.

Workflow Diagram

Workflow cluster_Treatment Drug Addition (t=0) Seed Seed H2B-GFP Cells Sync Sync (Optional) Thymidine 24h Seed->Sync Release Release 6-8 Hours Sync->Release Treat_Ctrl Control: Nocodazole + DMSO Release->Treat_Ctrl Treat_Exp Exp: Nocodazole + Mps1-IN-1 Release->Treat_Exp Image Live Imaging (3-5 min intervals) Treat_Ctrl->Image Treat_Exp->Image Analyze Analyze: Time from NEBD to Decondensation Image->Analyze

Figure 2: Experimental workflow for the Nocodazole Challenge assay.

Data Analysis & Expected Results

Defining Mitotic Duration

Analyze the movies using ImageJ/Fiji or proprietary software (e.g., Zen, Elements).

  • Start Point (t=0): Nuclear Envelope Breakdown (NEBD). Defined by the loss of distinct nuclear boundaries and chromatin condensation.

  • End Point:

    • Normal Mitosis: Anaphase onset (sister chromatid separation).

    • Override (Mps1-IN-1): Chromosome decondensation (flattening of chromatin mass) without segregation.

Expected Quantitative Data
ConditionPhenotypeTime in Mitosis (Mean ± SD)
DMSO Control Normal alignment, anaphase, cytokinesis.60 ± 15 min
Nocodazole Only Prometaphase arrest (rounded cells, condensed DNA).> 300 min (Arrested)
Mps1-IN-1 (10 µM) Rapid alignment failure, premature exit, micronuclei.12 – 20 min
Noc + Mps1-IN-1 No alignment, rapid exit (DNA decondenses as a mass).15 – 25 min

Interpretation: If cells in the "Noc + Mps1-IN-1" condition remain rounded for >60 minutes, the inhibitor concentration is too low or the drug has degraded.

Troubleshooting & Validation

Issue: Cells die before entering mitosis.
  • Cause: Mps1-IN-1 can be cytotoxic in interphase over long periods (24h+).

  • Solution: Only add the drug 30–60 minutes before starting imaging, or use a flow-system to wash it in during acquisition.

Issue: Phototoxicity mimics Checkpoint Arrest.
  • Cause: High intensity 488nm light damages DNA, triggering a p53/ATM response that can delay mitosis.

  • Solution: Reduce exposure time (<100ms) and use ND filters. If control cells (DMSO) take >90 mins to divide, your light intensity is too high.

Issue: Mps1-IN-1 precipitates.
  • Cause: High concentration stock in aqueous media.

  • Solution: Ensure the final DMSO concentration in the media is <0.5%. Sonicate the 10 µM working solution if "crystals" are visible.

References

  • Kwiatkowski, N., et al. (2010).[4][5][6] Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function.[4][6][7][8] Nature Chemical Biology, 6(5), 359–368.[4][6] [Link]

  • Santaguida, S., et al. (2010).[5] Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the specific chemical inhibitor reversine. Journal of Cell Biology, 190(1), 73–87. [Link]

  • Jelluma, N., et al. (2008).[5] Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment. Cell, 132(2), 233-246. [Link]

  • Musacchio, A., & Salmon, E. D. (2007).[5][9] The spindle-assembly checkpoint in space and time.[8][10] Nature Reviews Molecular Cell Biology, 8(5), 379–393. [Link]

Sources

Method

Mps1-IN-1 and paclitaxel combination therapy in cancer cells

Abstract This application note details the mechanistic rationale and experimental protocols for combining Mps1-IN-1 , a selective inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase, with Paclitaxel , a microtubule-stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the mechanistic rationale and experimental protocols for combining Mps1-IN-1 , a selective inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase, with Paclitaxel , a microtubule-stabilizing chemotherapeutic. While Paclitaxel traditionally kills cancer cells by inducing a prolonged mitotic arrest via the Spindle Assembly Checkpoint (SAC), resistance often arises through checkpoint slippage. This guide demonstrates how Mps1-IN-1 serves as a "checkpoint buster," overriding the Paclitaxel-induced arrest to force cells into a premature, catastrophic exit from mitosis. We provide validated workflows for compound handling, synergy assessment (checkerboard assays), and mechanistic validation via flow cytometry and live-cell imaging.

Introduction: The "Mitotic Trap" Strategy

The therapeutic efficacy of taxanes (e.g., Paclitaxel) relies on their ability to stabilize microtubules, creating tension defects at the kinetochore that activate the Spindle Assembly Checkpoint (SAC). This traps cells in mitosis, eventually leading to apoptosis.[1] However, many cancer cells evade this death by "slipping" out of mitosis into a tetraploid G1 state without dividing, a process known as mitotic slippage.

Mps1-IN-1 targets the Mps1 kinase, the master regulator of the SAC.[2][3] By inhibiting Mps1, the SAC is silenced.[1] When combined with Paclitaxel, Mps1-IN-1 prevents the cell from sensing the massive spindle defects caused by the taxane. The result is Mitotic Catastrophe : the cell is forced to exit mitosis with unaligned chromosomes, leading to severe aneuploidy, gross micronucleation, and rapid cell death.[1]

Mechanistic Pathway

The following diagram illustrates how Mps1-IN-1 inverts the survival signal of the SAC into a death signal during Paclitaxel treatment.

G cluster_0 Normal / Taxane Only cluster_1 Combination Therapy PTX Paclitaxel MT_Defect Stabilized Microtubules (Tension Defect) PTX->MT_Defect SAC_ON SAC ACTIVATED (Mps1 Active) MT_Defect->SAC_ON Recruit Mad2/BubR1 SAC_OFF SAC SILENCED (Mps1 Inhibited) Arrest Mitotic Arrest SAC_ON->Arrest Slippage Checkpoint Slippage (Survival/Resistance) Arrest->Slippage Time Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->SAC_OFF Inhibits Forced_Exit Premature Mitotic Exit SAC_OFF->Forced_Exit Override Arrest Catastrophe MITOTIC CATASTROPHE (Severe Aneuploidy/Death) Forced_Exit->Catastrophe

Figure 1: Mechanism of Action. Paclitaxel induces arrest via SAC; Mps1-IN-1 overrides this arrest, forcing cells with damaged spindles to divide, causing death.

Compound Preparation & Handling

Precise handling is critical. Mps1-IN-1 is an ATP-competitive inhibitor with specific solubility requirements.

CompoundMolecular WeightTargetSolventStorage (Stock)Stability
Mps1-IN-1 535.66 g/mol Mps1 (TTK)DMSO-20°C or -80°CAvoid freeze/thaw cycles (>3)
Paclitaxel 853.91 g/mol TubulinDMSO-20°CLight Sensitive

Protocol 1: Stock Preparation

  • Mps1-IN-1 (10 mM Stock): Dissolve 5.36 mg of Mps1-IN-1 in 1 mL of anhydrous DMSO. Vortex for 30 seconds until completely clear. Aliquot into 50 µL vials to minimize freeze-thaw degradation.

  • Paclitaxel (1 mM Stock): Dissolve 0.85 mg in 1 mL DMSO. This is a high concentration; for working stocks, dilute to 10 µM in DMSO.

  • Storage: Store aliquots at -80°C. Valid for 6 months.

Experimental Workflows

Experiment A: Synergistic Cytotoxicity (Checkerboard Assay)

Objective: Determine the Combination Index (CI) to quantify synergy.

Step-by-Step Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa, U2OS, or MDA-MB-231) in 96-well opaque plates at 3,000–5,000 cells/well. Allow attachment for 24 hours.

  • Drug Matrix: Prepare a 6x6 matrix.

    • Paclitaxel (Y-axis): 0, 1, 2.5, 5, 10, 20 nM. (Note: Keep PTX low; high doses mask synergy by killing everything).

    • Mps1-IN-1 (X-axis): 0, 0.5, 1, 2, 5, 10 µM.

  • Treatment: Add compounds simultaneously. Ensure final DMSO concentration is <0.5% in all wells.

  • Incubation: Incubate for 72 hours at 37°C/5% CO₂.

  • Readout: Add CellTiter-Glo (Promega) or MTT reagent. Read luminescence/absorbance.

  • Analysis: Use CompuSyn software or reference Chou-Talalay method. A CI value < 0.9 indicates synergy.

Experiment B: Mechanistic Validation (Flow Cytometry)

Objective: Confirm that cell death is driven by aneuploidy/DNA damage (Sub-G1 population) rather than simple arrest.

Step-by-Step Protocol:

  • Treatment: Treat cells in 6-well plates with:

    • Vehicle (DMSO)[4][5]

    • Paclitaxel (10 nM)

    • Mps1-IN-1 (5 µM)

    • Combination (10 nM PTX + 5 µM Mps1-IN-1)

  • Harvest (24h & 48h): Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine them.

  • Fixation: Wash in PBS. Fix in ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol out with PBS. Resuspend in PI/RNase Staining Buffer (BD Pharmingen) or PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A.

  • Acquisition: Analyze on a Flow Cytometer (e.g., FACSCanto). Record 20,000 events.

  • Analysis:

    • G2/M Arrest: High in Paclitaxel-only samples (4N DNA content).

    • Aneuploidy/Polyploidy: Broad peaks >4N in Combination samples.

    • Sub-G1: Debris/apoptotic fraction <2N. Significant increase expected in Combination at 48h.

Experiment C: Live-Cell Imaging (Mitotic Duration)

Objective: Visualize the "Checkpoint Override." This is the definitive proof of Mps1 inhibition.

Step-by-Step Protocol:

  • Setup: Use cells expressing H2B-GFP (to visualize chromosomes). Seed in a glass-bottom chamber slide.

  • Microscopy: Place on a heated stage (37°C, 5% CO₂) of a confocal or widefield microscope.

  • Treatment & Imaging: Add drugs immediately prior to imaging.

    • Interval: Capture images every 5–10 minutes for 12–18 hours.

  • Quantification: Track individual cells entering mitosis (chromatin condensation).

    • Paclitaxel Only: Cells enter mitosis and stay arrested for hours (5–10+ hours).

    • Combination: Cells enter mitosis but exit rapidly (e.g., <60 mins) despite unaligned chromosomes.

    • Outcome: Look for "micronuclei" formation immediately after the rapid exit.

Data Interpretation & Visualization

Expected Results Table
AssayControl (DMSO)Paclitaxel Only (10 nM)Mps1-IN-1 Only (5 µM)Combination
Mitotic Index ~2-5%High (>40%)Low (Transient)Low (Premature Exit)
Mitotic Duration ~60 min>300 min (Arrest)<20 min (Fast)<40 min (Override)
Fate Normal DivisionSlippage or DeathMinor AneuploidyMassive Death / Micronuclei
Flow Cytometry G1/S/G2 NormalG2/M Block (4N)G1/S NormalSub-G1 (Death) + >4N
Experimental Workflow Diagram

Workflow cluster_assays Parallel Assays Seed Seed Cells (T=0h) Treat Add Compounds (T=24h) Seed->Treat Live Live Imaging (T=24-48h) Measure: Mitotic Time Treat->Live Flow Flow Cytometry (T=48h) Measure: DNA Content Treat->Flow Viability Viability Assay (T=72h) Measure: IC50/Synergy Treat->Viability Analysis Data Analysis (Synergy/Mechanism) Live->Analysis Flow->Analysis Viability->Analysis

Figure 2: Experimental Timeline. Parallel workflows ensure both phenotypic (imaging) and quantitative (viability/flow) validation.

Troubleshooting & Optimization

  • Issue: No Synergy Observed.

    • Cause: Paclitaxel concentration too high. If PTX kills 90% of cells alone, you cannot see synergy.

    • Fix: Titrate PTX down to IC10 or IC20 levels (often 1–5 nM) to allow the Mps1 inhibitor to show its potentiating effect.

  • Issue: Mps1-IN-1 Precipitation.

    • Cause: High concentration in aqueous media.

    • Fix: Ensure DMSO stock is warm before pipetting. Do not exceed 20 µM in cell culture media.

  • Issue: Cells detach during washing (Flow Cytometry).

    • Cause: Mitotic cells are loosely attached; dead cells float.

    • Fix:Crucial: Collect the culture media before trypsinization and combine it with the trypsinized cells. If you discard the media, you discard the relevant (dead/mitotic) population.

References

  • Kwiatkowski, N., et al. (2010).[6] "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function."[6][7] Nature Chemical Biology, 6(5), 359–368.[6] Link

    • Foundational paper describing Mps1-IN-1 discovery and characteriz
  • Janssen, A., et al. (2009). "Mps1 kinase activity is required for the recruitment of the Mad1-Mad2 complex to unattached kinetochores." Chromosoma, 118, 475–491. Link

    • Mechanistic grounding for Mps1 role in SAC.
  • Maia, A. R., et al. (2018). "Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division." Nature Communications, 9, 451. Link

    • Key reference for the combination str
  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440–446. Link

    • Standard method for calculating Combin
  • Zhang, X., et al. (2021). "Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling."[8][9] Oncology Letters, 22(5), 797.[8] Link

    • Recent application of the combin

Sources

Application

Precision Induction of Mitotic Catastrophe via Mps1 Inhibition

Application Note: Functional Validation and Phenotypic Analysis using Mps1-IN-1 Abstract & Introduction Mitotic catastrophe is a regulated oncosuppressive mechanism that senses mitotic failure and drives cells to an irre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Validation and Phenotypic Analysis using Mps1-IN-1

Abstract & Introduction

Mitotic catastrophe is a regulated oncosuppressive mechanism that senses mitotic failure and drives cells to an irreversible antiproliferative fate (death or senescence).[1] In oncology drug development, inducing mitotic catastrophe is a potent strategy to target aneuploid cancer cells that rely heavily on the Spindle Assembly Checkpoint (SAC) for survival.

Mps1-IN-1 is a selective, ATP-competitive small molecule inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase. Mps1 is the master regulator of the SAC. By inhibiting Mps1, researchers can force cancer cells to bypass the SAC, exit mitosis prematurely with unattached kinetochores, and succumb to massive aneuploidy and subsequent mitotic catastrophe.[2]

This guide provides a validated framework for using Mps1-IN-1 to induce and visualize mitotic catastrophe, moving beyond simple viability assays to mechanistic confirmation.

Mechanism of Action (MOA)

The Spindle Assembly Checkpoint (SAC)

Under normal conditions, Mps1 is recruited to unattached kinetochores, where it catalyzes the formation of the Mitotic Checkpoint Complex (MCC).[2] The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), halting the cell in metaphase until all chromosomes are aligned.[3]

Mps1-IN-1 Intervention

Mps1-IN-1 inhibits the kinase activity of Mps1 (IC50


 367 nM enzymatic; 2–10 

M cellular).[4] This prevents the recruitment of Mad2 to the kinetochore, silencing the "wait" signal. Consequently, the APC/C is activated prematurely, degrading Cyclin B and Securin. The cell exits mitosis without chromosome segregation, resulting in tetraploidy, micronucleation, and death.
Pathway Visualization

The following diagram illustrates the critical node where Mps1-IN-1 disrupts the SAC signaling cascade.

Mps1_Signaling Unattached_KT Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Unattached_KT->Mps1 Recruits Mad2_Open Mad2 (Open) Mps1->Mad2_Open Catalyzes Conversion APC_C APC/C Ubiquitin Ligase Mps1->APC_C Inhibition leads to Premature Activation Mps1_IN_1 Mps1-IN-1 (Inhibitor) Mps1_IN_1->Mps1 Inhibits MCC MCC Complex (Mad2/BubR1/Cdc20) Mad2_Open->MCC Forms MCC->APC_C Inhibits Mitotic_Exit Mitotic Exit (Anaphase) APC_C->Mitotic_Exit Triggers (if active) Catastrophe Mitotic Catastrophe (Aneuploidy/Death) Mitotic_Exit->Catastrophe w/o Segregation

Caption: Mps1-IN-1 blocks the recruitment and conversion of Mad2, releasing the brake on the APC/C and forcing premature mitotic exit.

Compound Handling & Preparation

To ensure reproducibility, strict adherence to compound handling is required. Mps1-IN-1 is hydrophobic and sensitive to freeze-thaw cycles.

ParameterSpecification
Molecular Weight 535.66 g/mol
Solubility DMSO (up to 30 mg/mL). Insoluble in water/PBS.
Stock Concentration Prepare 10 mM stock in anhydrous DMSO.
Storage Aliquot into single-use vials (e.g., 20

L). Store at -80°C.
Stability Stable for 6 months at -80°C. Discard after 1 freeze-thaw cycle.
Working Solution Dilute into media immediately before use. Max DMSO final conc: 0.1%.[5]

Protocol 1: The "Nocodazole Challenge" (Functional Validation)

Objective: Confirm that Mps1-IN-1 functionally overrides the SAC. Rationale: Nocodazole depolymerizes microtubules, creating unattached kinetochores that should arrest cells in mitosis via the SAC. If Mps1-IN-1 is active, cells will exit mitosis despite the presence of Nocodazole.[6]

Materials
  • HeLa or U2OS cells (adherent).[7][8]

  • Nocodazole (Sigma, Cat# M1404).

  • Mps1-IN-1.

  • Live-cell imaging system (e.g., Incucyte) OR Western Blot reagents.

Experimental Workflow

Nocodazole_Challenge cluster_Readout Readout Options Step1 Seed Cells (6-well or 96-well) Step2 Arrest: Nocodazole (200 ng/mL, 16h) Step1->Step2 Step3 Treatment: Add Mps1-IN-1 (2 - 10 µM) Step2->Step3 R1 Live Imaging (0-6 hours) Step3->R1 Monitor Mitotic Exit R2 Western Blot (Cyclin B / pH3) Step3->R2 Lyse at 2h/4h

Caption: Workflow for the Nocodazole Challenge. Successful inhibition forces exit from the Nocodazole-induced arrest.

Step-by-Step Procedure
  • Seeding: Plate cells at 60% confluency. Allow to adhere overnight.

  • SAC Activation: Treat cells with 200 ng/mL Nocodazole for 16 hours.

    • Check: Cells should be rounded and arrested in mitosis.

  • Mps1 Inhibition: Add Mps1-IN-1 (2, 5, and 10

    
    M) directly to the Nocodazole-containing media. Include a DMSO control.[4][9]
    
  • Readout (Choose A or B):

    • A. Live Cell Imaging (Recommended): Image every 15 mins for 6 hours.

      • Success Criteria: DMSO cells remain rounded (arrested). Mps1-IN-1 cells flatten out (exit mitosis) within 1–3 hours.

    • B. Western Blot: Lyse cells at 0, 2, and 4 hours post-addition. Blot for Cyclin B1 and Phospho-Histone H3 (Ser10) .

      • Success Criteria: Rapid loss of Cyclin B1 and pH3 signal indicates mitotic exit.

Protocol 2: Phenotypic Assessment of Mitotic Catastrophe

Objective: Visualize and quantify the morphological hallmarks of mitotic catastrophe (micronuclei and aneuploidy).

Materials
  • Fixative: 4% Paraformaldehyde (PFA).

  • Stains: DAPI (Nuclei), anti-alpha-Tubulin (Cytoskeleton).

  • Flow Cytometry reagents (Propidium Iodide, RNase A).

Procedure A: Immunofluorescence (Micronuclei)
  • Treatment: Treat asynchronous cells with 5

    
    M Mps1-IN-1  for 24–48 hours.
    
  • Fixation: Wash with PBS, fix in 4% PFA for 15 min at RT.

  • Staining: Permeabilize (0.5% Triton X-100) and stain with DAPI and alpha-Tubulin antibody.

  • Analysis: Count cells displaying:

    • Micronuclei: Small DNA fragments distinct from the main nucleus.

    • Multinucleation: Cells with >1 main nucleus.

    • "Cut" Phenotype: DNA strands trapped in the cleavage furrow (cytokinesis failure).

Procedure B: Flow Cytometry (Aneuploidy)
  • Harvest: Collect floating AND adherent cells (mitotic catastrophe often causes detachment).

  • Fixation: Fix in ice-cold 70% ethanol for >2 hours.

  • Staining: Resuspend in PBS containing 50

    
    g/mL Propidium Iodide  and 100 
    
    
    
    g/mL RNase A
    . Incubate 30 min at 37°C.
  • Acquisition: Analyze DNA content (FL2-A).

  • Interpretation:

    • Control: Distinct 2N (G1) and 4N (G2/M) peaks.

    • Mps1-IN-1: Broadening of peaks, appearance of >4N (polyploid) populations, and eventually Sub-G1 (apoptotic debris).

Data Interpretation & Troubleshooting

Expected Results Summary
AssayControl (DMSO)Mps1-IN-1 Treatment
Nocodazole Challenge Stable mitotic arrest (>12h)Rapid mitotic exit (1-3h)
Western Blot High Cyclin B1, High pH3Rapid degradation of Cyclin B1/pH3
Microscopy Normal nucleiMicronuclei, Multinucleation, Gross Aneuploidy
Viability (72h) 100% GrowthIC50 typically 1–5

M (Cell line dependent)
Expert Troubleshooting Tips
  • "I don't see mitotic exit in the Nocodazole challenge."

    • Cause: Mps1-IN-1 concentration too low. Cellular ATP competes with the inhibitor.[9]

    • Solution: Increase dose to 5 or 10

      
      M. Ensure serum concentration in media is not >10% (protein binding).
      
  • "Cells are dying too fast to image."

    • Cause: Mitotic catastrophe can be rapid.

    • Solution: Shorten time points. Look at 24h instead of 48h for morphology.

  • "Precipitation in media."

    • Cause: Aqueous solubility is poor.

    • Solution: Do not dilute Mps1-IN-1 in PBS before adding to media. Add the DMSO stock directly to the media and mix rapidly.

References

  • Kwiatkowski, N. et al. (2010).[5][7][8][10] Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function.[5][6][10][11][12] Nature Chemical Biology, 6(5), 359–368.[5][12]

  • Jelluma, N. et al. (2010).[7] Release of Mps1 from kinetochores is crucial for timely anaphase onset.[7] Journal of Cell Biology, 191(2), 281-290.[7][8]

  • Selleck Chemicals. Mps1-IN-1 Product Properties and Solubility Data.

  • Cayman Chemical. Mps1-IN-1 Technical Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mps1-IN-1 Dihydrochloride Concentration

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Mps1-IN-1 dihydrochloride. As Senior Application Scientists, we understand that optimizing the concentra...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Mps1-IN-1 dihydrochloride. As Senior Application Scientists, we understand that optimizing the concentration of a kinase inhibitor is a critical step for achieving reliable and reproducible results. This guide is designed to provide you with in-depth technical information, field-proven insights, and practical troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiments with Mps1-IN-1.

Q1: What is the mechanism of action of Mps1-IN-1?

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK protein kinase.[1][2][3] Mps1 is a crucial dual-specificity kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5][6] By inhibiting Mps1, Mps1-IN-1 disrupts the recruitment of other essential checkpoint proteins like Mad2 to the kinetochores, leading to a premature exit from mitosis and, ultimately, aneuploidy and cell death.[1][7][8]

Q2: How should I prepare and store stock solutions of Mps1-IN-1 dihydrochloride?

Proper handling of the compound is paramount for consistent results.

  • Solubility: Mps1-IN-1 dihydrochloride is soluble in DMSO.[7][9] For example, you can achieve a concentration of at least 39 mg/mL in DMSO.[3][7]

  • Reconstitution: To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For a 10 mM stock, you would add the appropriate volume of DMSO to your vial of Mps1-IN-1. For instance, to make a 10 mM stock from 1 mg of the compound (MW: 535.66 g/mol ), you would add 186.7 µL of DMSO.[7]

  • Storage: Store the powder at -20°C for long-term stability (up to 3 years).[7] Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[7] Some suppliers note that solutions are unstable and recommend preparing them fresh.[2] Always refer to the manufacturer's specific instructions.

Q3: What is a good starting concentration range for my experiments?

The effective concentration of Mps1-IN-1 can vary significantly between different cell lines.

  • Biochemical IC50: The in vitro IC50 (the concentration required to inhibit 50% of the enzyme's activity) for Mps1-IN-1 is approximately 367 nM.[1][2][3]

  • Cell-Based Assays: For cell-based assays, a higher concentration is typically required. A good starting point for a dose-response experiment is a range from 100 nM to 10 µM.[1] Many studies have shown significant anti-proliferative effects and SAC override in various cancer cell lines within the 5-10 µM range.[1][7]

  • Literature Review: It is always best practice to review the literature for concentrations used in your specific cell line of interest. See the table below for some reported values.

Q4: How long should I treat my cells with Mps1-IN-1?

The optimal treatment duration depends on the biological question you are asking.

  • Short-term treatment (2-24 hours): To study immediate effects on the spindle assembly checkpoint, such as the disruption of Mad2 localization or overriding a mitotic arrest induced by agents like nocodazole or paclitaxel, a shorter incubation time is appropriate.[1][10]

  • Long-term treatment (48-96 hours): To assess effects on cell viability, proliferation, or to induce apoptosis and mitotic catastrophe, longer incubation times are necessary.[1][10] For example, a 96-hour treatment was used to demonstrate the anti-proliferative capacity of Mps1-IN-1 in HCT116 cells.[1]

Core Experimental Protocol: Determining the Optimal Concentration (IC50)

The most reliable way to determine the optimal concentration of Mps1-IN-1 for your specific cell line is to perform a dose-response experiment and calculate the IC50 value.

Step-by-Step Methodology for IC50 Determination using an MTT Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.[11][12]

  • Cell Seeding:

    • Culture your cells to logarithmic phase.

    • Trypsinize and resuspend the cells in fresh medium.

    • Perform a cell count and adjust the concentration.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium.[12]

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock solution of Mps1-IN-1 in culture medium from your DMSO stock.

    • Perform a serial dilution to create a range of concentrations (e.g., 8-10 points, from 10 nM to 20 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as your highest drug concentration) and a "no-treatment" control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Mps1-IN-1.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a 37°C, 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[12]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Shake the plate gently for 10 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[12]

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the cell viability (%) against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value.[13]

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with inhibitor & controls Seed_Cells->Treat_Cells Prep_Compound Prepare serial dilutions of Mps1-IN-1 Prep_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate MTT_Assay Perform MTT viability assay Incubate->MTT_Assay Read_Plate Read absorbance at 490 nm MTT_Assay->Read_Plate Analyze_Data Normalize data & plot dose-response curve Read_Plate->Analyze_Data Calculate_IC50 Calculate IC50 using non-linear regression Analyze_Data->Calculate_IC50 Mps1_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Ndc80 Ndc80 Complex Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) (BubR1, Bub3, Mad2, Cdc20) Mad1_Mad2->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase allows Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits

Caption: Role of Mps1 in the Spindle Assembly Checkpoint signaling cascade.

References

  • Liu, D., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Annual review of biochemistry, 81, 561-85. [Link]

  • Ji, Z., Gao, H., & Yu, H. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife, 6, e22513. [Link]

  • Kang, J., Chen, Y., Zhao, Y., & Yu, H. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences of the United States of America, 104(51), 20232-7. [Link]

  • Chu, Y., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. The Journal of biological chemistry, 283(42), 28157-67. [Link]

  • van der Meer, L., et al. (2018). Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis. Open biology, 8(8), 180111. [Link]

  • AdooQ BioScience. (n.d.). Mps1-IN-1 dihydrochloride. AdooQ BioScience. [Link]

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 5(9), e12612. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Tate, J. G., et al. (2015). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. Cancer research, 75(20), 4415-25. [Link]

  • Hafner, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Cold Spring Harbor protocols, 2017(6). [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Carneiro, P., de Freitas, M. V., & Matte, U. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE, 17(1), e0262299. [Link]

  • LI-COR. (n.d.). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. LI-COR. [Link]

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]

  • Li, F., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(1), 457-462. [Link]

  • ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. [Link]

  • Santaguida, S., et al. (2010). Using a novel small molecule inhibitor to investigate the role of Mps1 kinase activity. The Journal of biological chemistry, 285(40), 30461-70. [Link]

  • Jemaà, M., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell death and differentiation, 20(11), 1532-45. [Link]

  • Mitri, Z., et al. (2023). Maximizing Anticancer Response with MPS1 and CENPE Inhibition Alongside Apoptosis Induction. International journal of molecular sciences, 24(13), 11079. [Link]

  • Jemaà, M., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. SciSpace. [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. The Institute of Cancer Research. [Link]

  • Santaguida, S., et al. (2010). MPS1 is involved in error correction. ResearchGate. [Link]

  • de Roos, J. A. D., et al. (2018). Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division. British journal of cancer, 118(10), 1345-1355. [Link]

  • Cancer Discovery. (2024, June 3). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Cancer Discovery. [Link]

  • Jemaà, M., et al. (2013). Therapeutic effect of MPS1 inhibitors and paclitaxel in vivo. ResearchGate. [Link]

  • Afshari, R., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. Frontiers in pharmacology, 10, 584. [Link]

  • Lee, S. H., et al. (2024). Energy-stress-mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple-negative breast cancer. Oncology reports, 52(2), 1. [Link]

  • Anderhub, S., et al. (2019). High proliferation rate and a compromised spindle assembly checkpoint confers sensitivity to the MPS1 inhibitor BOS172722 in triple negative breast cancer. UCL Discovery. [Link]

Sources

Optimization

why is my Mps1-IN-1 inhibitor not working in vitro

Status: Operational | Topic: In Vitro Assay Troubleshooting | Compound: Mps1-IN-1 (CAS: 1125593-20-5) Executive Summary: Why is my inhibitor failing? As a Senior Application Scientist, I frequently encounter researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: In Vitro Assay Troubleshooting | Compound: Mps1-IN-1 (CAS: 1125593-20-5)

Executive Summary: Why is my inhibitor failing?

As a Senior Application Scientist, I frequently encounter researchers transitioning from potent 3rd-generation inhibitors (like CFI-401870) back to Mps1-IN-1 . The most common reason for "failure" in vitro is not compound degradation, but a misunderstanding of its mechanism of action (Type I ATP-competitive) combined with unrealistic potency expectations .

Unlike nanomolar inhibitors, Mps1-IN-1 has a biochemical IC


 of ~367 nM  at low ATP concentrations. If you are running assays at physiological ATP (1–5 mM) or expecting single-digit nanomolar inhibition, the compound will appear inactive.
Part 1: The Troubleshooting Logic Tree

Before altering your protocol, determine the failure mode using this diagnostic workflow.

TroubleshootingTree Start START: Assay Failure Signal Is the Control (No Inhibitor) Signal Robust? Start->Signal Potency Is IC50 > 1 µM? Signal->Potency Yes (Good Signal) EnzymeCheck Check Enzyme Activation (Requires Autophosphorylation) Signal->EnzymeCheck No (Low Signal) Solubility Precipitate visible upon dilution? Potency->Solubility No (Inconsistent) ATPCheck ATP Concentration too high? (Mps1-IN-1 is ATP Competitive) Potency->ATPCheck Yes DMSO Use Anhydrous DMSO (Compound is Hygroscopic) Solubility->DMSO Yes

Figure 1: Diagnostic logic flow for identifying the root cause of Mps1-IN-1 assay failure.

Part 2: Technical Deep Dive & FAQs
1. The ATP Competition Trap (Most Common Issue)

Q: My IC


 is 5 µM, but the literature says 367 nM. Is my batch bad? 
A:  Likely not. Mps1-IN-1 is a Type I ATP-competitive inhibitor  that binds to the hinge region (Glu603) of the Mps1 kinase domain. Its potency is strictly dependent on the ATP concentration in your assay.
  • The Science: The literature IC

    
     (367 nM) was determined using the Lanthascreen™ assay at 1 µM ATP .
    
  • The Reality: If you run your assay at 1 mM ATP (a standard condition for many kinase screens), the IC

    
     will shift dramatically according to the Cheng-Prusoff equation:
    
    
    
    
    • Since Mps1-IN-1 has a

      
       of ~27 nM, increasing ATP from 1 µM to 1 mM can shift your observed IC
      
      
      
      by a factor of 100-1000x.

Corrective Action:

  • Titrate ATP: Determine the

    
     for your specific Mps1 construct.
    
  • Run at

    
    :  For comparable data, run the assay at or below the ATP 
    
    
    
    (typically 10–50 µM for recombinant Mps1).
2. The "Cold Kinase" Phenomenon (Enzyme Activation)

Q: I see no signal in my positive controls. Is the inhibitor killing the enzyme instantly? A: No, your enzyme is likely inactive to begin with. Mps1 (TTK) is unique because it requires autophosphorylation on the activation loop (T676) to achieve full catalytic activity.

  • The Mechanism: Recombinant Mps1 produced in E. coli or insect cells may be purified in a dephosphorylated (basal) state. It requires a "priming" period with ATP to autophosphorylate and open the catalytic cleft.

  • The Artifact: If you mix Enzyme + Inhibitor + Substrate + ATP simultaneously, Mps1-IN-1 may bind the inactive form and lock it, or the "Control" well may lag in activation, resulting in a poor signal-to-noise ratio (Z' < 0.5).

Corrective Action:

  • Pre-activation: Incubate Mps1 with cold ATP (10 µM) and Mg

    
     for 15 minutes before adding the inhibitor or substrate. This ensures the enzyme is in the high-activity phosphorylated state.
    
3. Compound Handling & Solubility

Q: I see fine crystals when I dilute into the assay buffer. A: Mps1-IN-1 is hydrophobic and the stock solution in DMSO is hygroscopic .

  • Moisture Sensitivity: If your DMSO stock has absorbed water from the air (common in shared lab bottles), the compound solubility drops drastically (from ~30 mg/mL to <0.1 mg/mL), leading to "crash out" upon dilution.

  • Protocol Fix:

    • Use anhydrous DMSO from a sealed septum vial.

    • Do not store diluted intermediate plates. Perform serial dilutions immediately before addition.

    • Ensure final DMSO concentration in the assay is 1% .[1]

Part 3: Validated In Vitro Kinase Assay Protocol

This protocol is designed to validate Mps1-IN-1 activity while controlling for ATP competition and enzyme activation.

Reagents:

  • Enzyme: Recombinant Human Mps1/TTK (GST-tagged).

  • Substrate: MBP (Myelin Basic Protein) or fluorescent peptide (e.g., 200 nM 5-FAM-E4Y).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    

Step-by-Step Methodology:

  • Enzyme Priming (Critical Step):

    • Dilute Mps1 to 2x final concentration (e.g., 10 nM) in Assay Buffer.

    • Add 10 µM cold ATP.

    • Incubate at 25°C for 15 minutes . This forces T676 autophosphorylation.

  • Inhibitor Preparation:

    • Prepare 100x stocks of Mps1-IN-1 in anhydrous DMSO .

    • Range: 10 mM down to 1 nM (10-point dose response).

  • Reaction Assembly:

    • Step A: Add 5 µL of Primed Mps1 to the plate.

    • Step B: Add 100 nL of Inhibitor (using Pin tool or acoustic dispenser). Incubate 10 mins.

    • Step C: Add 5 µL of Substrate/ATP Mix.

      • Note: Ensure Final ATP is 10 µM (to match literature) or 1 mM (if mimicking physiological stress).

  • Readout:

    • Incubate 60 mins at Room Temp.

    • Detect using ADP-Glo, Lanthascreen, or 33P-ATP radiometric counting.

Data Analysis Table (Expected Results):

Assay ConditionExpected IC

Interpretation
ATP = 10 µM 300 - 500 nM Validated system. Matches literature.
ATP = 1 mM > 5.0 µM Expected shift due to ATP competition.
No Enzyme Priming Low Signal / Variable Enzyme failed to autophosphorylate.
Part 4: Mechanistic Visualization

The following diagram illustrates the competitive binding mode and the requirement for activation loop phosphorylation, which Mps1-IN-1 prevents if bound early.

Mechanism cluster_0 Active Mps1 Kinase cluster_1 Inhibited State Mps1 Mps1 Kinase (Catalytic Domain) P_Loop Activation Loop (p-T676) Mps1->P_Loop Autophosphorylation (Required for Activity) ATP ATP ATP->Mps1 Binds Hinge Mps1_I Mps1 Kinase Mps1_I->P_Loop Blocked Inhibitor Mps1-IN-1 Inhibitor->Mps1_I Competes with ATP (H-bonds to Glu603)

Figure 2: Mechanism of Action. Mps1-IN-1 competes directly with ATP for the hinge region (Glu603). Note that blocking ATP binding also prevents the autophosphorylation (p-T676) required for full catalytic activation.

References
  • Kwiatkowski, N., et al. (2010). "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function."[2][3] Nature Chemical Biology, 6(5), 359–368.[2][3]

    • Key Finding: Defines Mps1-IN-1 as an

      
       of 367 nM at 1 µM ATP.[4]
      
  • Jelluma, N., et al. (2010). "Release of Mps1 from kinetochores is crucial for timely anaphase onset." Journal of Cell Biology, 191(2), 281-290.[5]

    • Key Finding: Validates the cellular mechanism and the necessity of Mps1 kinase activity for checkpoint signaling.[3][4][6][7][8]

  • Kang, J., et al. (2007). "Mps1 activation loop autophosphorylation enhances kinase activity." Journal of Biological Chemistry, 282(27), 19623-19632.

    • Key Finding: Establishes that Mps1 requires autophosphorylation at T676 for full in vitro activity.[7][8][9]

  • Cayman Chemical. "Mps1-IN-1 Product Datasheet."

    • Key Finding: Solubility data (DMSO 30 mg/mL) and stability warnings.[10]

Sources

Troubleshooting

appropriate negative and positive controls for Mps1-IN-1 experiments

To: Research Team From: Technical Application Support Subject: Experimental Design & Troubleshooting Guide for Mps1-IN-1 (TTK Inhibitor) Executive Summary Mps1-IN-1 is an ATP-competitive chemical probe targeting Mps1 (TT...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Application Support Subject: Experimental Design & Troubleshooting Guide for Mps1-IN-1 (TTK Inhibitor)

Executive Summary

Mps1-IN-1 is an ATP-competitive chemical probe targeting Mps1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC) .[1][2]

Critical Mechanism: Mps1 recruits Mad1/Mad2 to unattached kinetochores.[2] Inhibition by Mps1-IN-1 extinguishes this signal, forcing the Anaphase Promoting Complex/Cyclosome (APC/C) to activate prematurely.[1] The Experimental Trap: Because Mps1-IN-1 accelerates mitosis, "no effect" can look like normal cell division, and "toxicity" can look like off-target death.[1] Rigorous controls are required to distinguish SAC override (the desired on-target effect) from general cytotoxicity.[1]

Module 1: The Control Architecture

Do not run Mps1-IN-1 without these three layers of controls. The absence of a commercial "inactive structural analog" for Mps1-IN-1 makes the biological controls non-negotiable.[1]

Negative Controls (Establishing the Baseline)
Control TypeAgent/MethodPurpose & Mechanism
Vehicle Control DMSO (0.1% v/v)Mandatory. Establishes the baseline mitotic timing and viability.[1] Mps1-IN-1 is often dissolved in DMSO; the solvent alone can affect membrane permeability.[1]
Specificity Control Drug-Resistant Allele (Mps1-M602Q) Gold Standard. Expression of the Mps1-M602Q mutant (resistant to Mps1-IN-1 binding) restores SAC function in the presence of the drug.[1] If the drug still kills these cells, the effect is off-target .
Off-Target Control ALK Inhibitor (e.g., Crizotinib) differentiation. Mps1-IN-1 has known off-target activity against ALK and LTK .[1] If your phenotype mimics Crizotinib treatment, you are likely inhibiting ALK, not Mps1.
Positive Controls (Validating the Assay)
Control TypeAgent/MethodPurpose & Mechanism
Functional Control Reversine (0.5 - 1.0 µM) A structurally distinct, potent Mps1 inhibitor.[1] Use this to verify that your cell line can undergo SAC override.[1] If Reversine fails, your cells may be SAC-defective or drug-resistant.[1]
Genetic Control siRNA/shRNA (TTK) Validates that the phenotype (e.g., micronuclei, aneuploidy) is caused by Mps1 loss, not chemical toxicity.[1]
Assay Control Nocodazole (3.3 µM) Essential. Nocodazole depolymerizes microtubules, creating unattached kinetochores that should arrest cells in mitosis.[1] Mps1-IN-1 is tested by its ability to break this arrest.[1][3]

Module 2: Visualizing the Mechanism

To interpret your data, you must understand the signaling node you are breaking.

SAC_Pathway cluster_legend Logic Flow Unattached_KT Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Unattached_KT->Mps1 Activates Mad1_Mad2 Mad1/Mad2 Recruitment Mps1->Mad1_Mad2 Phosphorylates KNL1/Bub1 Mps1_IN_1 Mps1-IN-1 (Inhibitor) Mps1_IN_1->Mps1 BLOCKS MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Assembles APCC APC/C (E3 Ligase) MCC->APCC INHIBITS Securin Securin/Cyclin B Degradation APCC->Securin Ubiquitinates Anaphase Anaphase Onset (Mitotic Exit) Securin->Anaphase Triggers Legend Normal: Mps1 holds APC/C inactive. Mps1-IN-1: Releases APC/C -> Premature Exit.

Caption: The Mps1-IN-1 Mechanism. The drug severs the link between unattached kinetochores and the MCC, forcing APC/C activation even in the presence of spindle defects.

Module 3: Critical Protocols

Protocol A: The "Nocodazole Challenge" (SAC Override Assay)

This is the definitive test for Mps1-IN-1 activity.[1] You are testing if the drug can force cells to exit mitosis despite a "stop" signal.

Workflow Diagram:

Experiment_Workflow Step1 Step 1: Synchronization (Thymidine Block) Step2 Step 2: Release (G2 Phase) Step1->Step2 Step3 Step 3: ARREST Add Nocodazole (3.3 µM) Step2->Step3 Step4 Step 4: CHALLENGE Add Mps1-IN-1 (5-10 µM) Step3->Step4 Step5 Step 5: READOUT Flow Cytometry (4N to 2N) or Western (Cyclin B loss) Step4->Step5

Caption: The Nocodazole Challenge Workflow. Cells are first arrested (Positive Control), then treated with Mps1-IN-1 to observe arrest failure.[1]

Step-by-Step:

  • Synchronization: Sync cells at G1/S (e.g., Double Thymidine block) to ensure a uniform population enters mitosis.[1]

  • Arrest Induction: Release cells.[1] 1 hour prior to mitotic entry, add Nocodazole (3.3 µM) .

    • Check: Cells should round up and arrest in prometaphase.

  • The Challenge: Once arrested (approx. 14h post-release), split culture:

    • Dish A (Neg Control): Nocodazole + DMSO.[1] (Result: Sustained Arrest).[1][4]

    • Dish B (Test): Nocodazole + Mps1-IN-1 (5–10 µM).[1]

    • Dish C (Pos Control): Nocodazole + Reversine (0.5 µM).[1][5][6]

  • Harvest: Collect cells at 2, 4, and 6 hours post-drug addition.

  • Readout:

    • Flow Cytometry: Fix and stain with Propidium Iodide.

      • Dish A: Remains 4N (G2/M).

      • Dish B/C: Shifts to 2N (G1) or <2N (Apoptosis/Aneuploidy).[1]

    • Western Blot: Blot for Cyclin B1 .[1][5][6]

      • Dish A: High Cyclin B1 (Mitotic state).[1]

      • Dish B/C: Rapid degradation of Cyclin B1 (Mitotic exit).[1]

Protocol B: Biochemical Verification (Western Blot)

Verify Mps1 inhibition directly by checking substrate phosphorylation.[1]

  • Target: KNL1 (MelT) or BubR1 .

  • Antibody: Anti-p-KNL1 (Thr180/Thr205) or Anti-p-BubR1.[1]

  • Expectation: Mps1-IN-1 treatment should abolish KNL1/BubR1 phosphorylation even in Nocodazole-treated cells.[1]

Module 4: Troubleshooting (FAQ)

Q1: My cells are not exiting mitosis after Mps1-IN-1 treatment.

  • Cause 1: Timing. Mps1 activity is required early in mitosis to recruit the checkpoint complex. If you add the drug after the checkpoint is fully established (deep metaphase arrest), override is slower.

  • Cause 2: Concentration. Mps1-IN-1 is a first-generation inhibitor (IC50 ~367 nM).[1][2] In cellular contexts, you often need 5–10 µM to compete with high intracellular ATP.

    • Solution: Titrate up to 10 µM. If still inactive, switch to a more potent probe like CFI-402257 or NMS-P715 .[1]

Q2: I see cell death, but is it SAC override or just toxicity?

  • The Test: Perform the "Time-Lapse Mitotic Timing" assay.

  • Observation:

    • SAC Override: Cells enter mitosis (round up) and exit (flatten) extremely fast (e.g., <20 mins vs. normal 60 mins).[1] This leads to micronuclei.[1]

    • General Toxicity:[1] Cells die in interphase or arrest in mitosis for hours before dying (mitotic catastrophe with arrest).

  • Reference: See Kwiatkowski et al. (2010) for timing profiles.[1]

Q3: Can I use Mps1-IN-2 as a negative control?

  • NO. Mps1-IN-2 is also an Mps1 inhibitor (often more potent or similar).[1] It is not an inactive analog.[1] Use DMSO or the Mps1-M602Q mutant for specificity.

References

  • Kwiatkowski, N., et al. (2010).[1] Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function.[1][2][7][8][9][10] Nature Chemical Biology, 6(5), 359–368.[1]

  • Santaguida, S., et al. (2010).[1][11] Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine.[6][10] Journal of Cell Biology, 190(1), 73–87.[1][11]

  • Hewitt, L., et al. (2010).[1] Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the kinetochore.[2][9] Developmental Cell, 19(2), 308–318.[1]

  • Chemical Probes Portal. (2016).[1][12] Mps1-IN-1 Probe Characterization. Chemical Probes Portal.[1][12]

Sources

Reference Data & Comparative Studies

Validation

Precision Targeting of the Spindle Assembly Checkpoint: Mps1-IN-1 vs. Mps1-IN-2

Executive Summary In the interrogation of the Spindle Assembly Checkpoint (SAC), Mps1-IN-1 and Mps1-IN-2 represent the foundational "first-generation" chemical probes described by Kwiatkowski et al. (2010).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the interrogation of the Spindle Assembly Checkpoint (SAC), Mps1-IN-1 and Mps1-IN-2 represent the foundational "first-generation" chemical probes described by Kwiatkowski et al. (2010). While often used interchangeably in general literature, they possess distinct chemical scaffolds and off-target liabilities that dictate their specific utility.

  • Mps1-IN-1 is the historic standard but suffers from moderate potency and significant off-target activity against ALK (Anaplastic Lymphoma Kinase).

  • Mps1-IN-2 offers superior biochemical potency (IC50 ~145 nM vs. 367 nM) and a distinct pyrimidodiazepinone scaffold, making it an essential orthogonal control. However, it carries a liability against Plk1 , a critical mitotic kinase, which can confound cell-cycle data if not carefully titrated.

Verdict: For rigorous target validation, Mps1-IN-1 should be used as the primary probe only in ALK-negative cell lines. Mps1-IN-2 should be employed as a structural control to confirm phenotypes are Mps1-dependent and not scaffold-dependent. For advanced studies, third-generation inhibitors (e.g., NMS-P715 or CFI-402257) are recommended alongside these tools.

Part 1: Mechanistic Basis & Signaling Architecture

Mps1 (TTK) is the gatekeeper of the SAC.[1] It phosphorylates MELT repeats on the kinetochore protein Knl1, recruiting the Bub1-Bub3 complex and facilitating the formation of the Mitotic Checkpoint Complex (MCC). Inhibition of Mps1 forces cells to exit mitosis prematurely, even in the presence of unattached kinetochores (e.g., Nocodazole treatment), leading to severe aneuploidy and cell death.

Figure 1: The Mps1 Signaling Node and Inhibitor Intervention[2][3][4][5]

Mps1_Pathway cluster_kinetochore Unattached Kinetochore Knl1 Knl1 (Unphosphorylated) Knl1_P Knl1-P (MELT Repeats) Bub1 Bub1/Bub3 Recruitment Knl1_P->Bub1 Mps1 Mps1 (TTK) Kinase Mps1->Knl1 Phosphorylation IN1 Mps1-IN-1 / IN-2 (ATP Competitive) IN1->Mps1 Inhibits Mad1 Mad1/Mad2 Recruitment Bub1->Mad1 MCC MCC Formation (Cdc20 Inhibition) Mad1->MCC APC APC/C Activation MCC->APC Inhibits Anaphase Anaphase Onset APC->Anaphase Triggers

Caption: Mps1 phosphorylates Knl1 to assemble the SAC. Inhibitors block this step, allowing APC/C activation and premature anaphase.

Part 2: Biochemical & Cellular Profiling[5]

The choice between IN-1 and IN-2 often depends on the specific genetic background of the cell line (specifically ALK status) and the need for structural orthogonality.

Table 1: Comparative Technical Specifications
FeatureMps1-IN-1Mps1-IN-2Causality / Implication
Chemical Scaffold PyrrolopyridinePyrimidodiazepinoneCritical: Use both to rule out off-target phenotypes driven by a specific chemical backbone.
Mps1 IC50 (Biochem) ~367 nM~145 nMIN-2 binds more tightly in cell-free assays.
Cellular Potency Moderate (5–10 µM)High (2–5 µM)IN-2 generally shows better cellular penetrance/retention.
Primary Off-Target ALK (Anaplastic Lymphoma Kinase), LTKPlk1 (Polo-like Kinase 1), GAKIN-1 Risk: Toxic in ALK+ lymphomas/lung cancer independent of Mps1.IN-2 Risk: Plk1 inhibition also causes mitotic arrest/defects, confounding SAC data.
Binding Mode ATP-Competitive (Hinge binder)ATP-Competitive (Hinge binder)Both compete directly with ATP; efficacy drops in high intracellular ATP contexts.

Data Source: Kwiatkowski, N. et al. Nature Chemical Biology (2010).[2][3]

Part 3: Selectivity & Trustworthiness

Scientific integrity requires acknowledging the limitations of your tools. Neither compound is perfectly selective.[4][5][6]

The "Self-Validating" Strategy

To ensure your observed phenotype (e.g., mitotic escape) is truly due to Mps1 inhibition:

  • Use Both Compounds: If IN-1 and IN-2 produce the same phenotype, it is likely Mps1-driven, as they share the target but have different off-target profiles (ALK vs. Plk1).

  • Titration is Key:

    • Mps1-IN-1: Safe window is typically 5–10 µM . Above 10 µM, non-specific kinase inhibition rises.

    • Mps1-IN-2: Safe window is 2–5 µM . Above 5 µM, Plk1 inhibition begins to manifest (look for monopolar spindles, a Plk1 phenotype, vs. premature exit, an Mps1 phenotype).

Critical Warning: Do not use Mps1-IN-1 in H3122 or other ALK-fusion driven cell lines. The compound acts as a potent ALK inhibitor (similar to TAE684), and cell death will be driven by ALK suppression, not SAC abrogation.

Part 4: Validated Experimental Protocols

Protocol A: The "Mitotic Escape" Assay (SAC Override)

This is the gold-standard functional assay. It tests if the inhibitor can force cells out of mitosis despite the presence of a spindle poison (Nocodazole).

Workflow Logic:

  • Sync: Align cells at G1/S to ensure uniform entry into mitosis.

  • Arrest: Use Nocodazole to depolymerize microtubules; this should keep the SAC permanently ON (High Mps1 activity).

  • Override: Add Mps1 inhibitor. If effective, the SAC turns OFF, and cells exit mitosis (flatten out, degrade Cyclin B).

Figure 2: Experimental Timeline

Protocol_Timeline T0 T=0h Thymidine Block T24 T=24h Release (Wash) T0->T24 S-Phase Sync T32 T=32h Add Nocodazole T24->T32 Cell Cycle Progression T34 T=34h Add Mps1-IN-1/2 T32->T34 Accumulate in Prometaphase T36 T=36-40h Harvest T34->T36 SAC Override Window

Caption: Timeline for assessing SAC override. Nocodazole activates the checkpoint; Mps1 inhibitors abolish it.

Step-by-Step Methodology:

  • Seeding: Seed HeLa or U2OS cells at 40% confluence.

  • Thymidine Block: Treat with 2.5 mM Thymidine for 24 hours.

  • Release: Wash 3x with warm PBS. Add fresh media.

  • Nocodazole Trap: 8 hours after release, add Nocodazole (100 ng/mL). Cells will arrest in prometaphase (round up).

  • Inhibitor Treatment: 2 hours after Nocodazole, add Mps1-IN-1 (10 µM) or Mps1-IN-2 (5 µM) .

    • Control 1: DMSO + Nocodazole (Should stay arrested).

    • Control 2: DMSO only (Cycling).

  • Readout (Time-Lapse or Fixation):

    • Microscopy: Watch for "mitotic slippage" (cells flattening out without dividing).

    • Western Blot: Harvest at 0, 2, and 4 hours post-drug. Blot for Cyclin B1 (should degrade if SAC is bypassed) and Phospho-Histone H3 (should decrease).

Protocol B: Confirming Target Engagement (Western Blot)

Since Mps1 autophosphorylates, a mobility shift on a gel is the fastest way to prove the drug hit the target inside the cell.

  • Treat cells with Nocodazole (to activate Mps1) + Proteasome Inhibitor (MG132, 10 µM) to prevent degradation of Mps1.

  • Add Mps1-IN-1 or IN-2 for 1 hour.

  • Lyse and run on a low-percentage SDS-PAGE (e.g., 6-8%) for extended time to resolve phosphorylation shifts.

  • Result: Active Mps1 (DMSO) runs higher (hyper-phosphorylated). Inhibited Mps1 (Drug) runs lower (hypo-phosphorylated).

References

  • Kwiatkowski, N. et al. (2010).[7][2][3] Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function.[8][9][7][3][10] Nature Chemical Biology, 6(5), 359–368.[3] [Link]

  • Chemical Probes Portal. (2016). Mps1-IN-1 Profile and Expert Review.[5] [Link]

  • Santaguida, S. et al. (2010).[2] Dissecting the role of MPS1 in chromosome segregation and the spindle assembly checkpoint by chemical inhibition.[7][3] EMBO Journal, 29(9), 1546–1561. [Link]

  • Jelluma, N. et al. (2008).[2] Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment. Cell, 132(2), 233-246. [Link]

Sources

Comparative

Comparative Guide: Cross-Resistance Profiling of Mps1-IN-1 and Next-Generation Kinase Inhibitors

Executive Summary The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism ensuring genomic stability.[1][2][3][4][5] Monopolar spindle 1 (Mps1/TTK) kinase is the apex regulator of this pathway. While M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism ensuring genomic stability.[1][2][3][4][5] Monopolar spindle 1 (Mps1/TTK) kinase is the apex regulator of this pathway. While Mps1-IN-1 serves as a foundational chemical probe for validating Mps1 as a therapeutic target, its clinical utility is limited by moderate potency and metabolic instability compared to next-generation candidates like CFI-402257 .

This guide details the comparative performance of Mps1-IN-1 against emerging alternatives, focusing on cross-resistance liabilities . We analyze how resistance mechanisms—specifically ATP-binding pocket mutations and ABCB1 efflux—differentially impact these chemotypes, providing a roadmap for selecting the optimal inhibitor for your specific experimental or pre-clinical context.

Part 1: Mechanistic Profiling & Inhibitor Landscape

To understand cross-resistance, one must first understand the structural "fingerprint" of the inhibitors. Mps1 inhibitors generally function as Type I ATP-competitive binders, but their specific contact points within the hinge region and activation loop dictate their susceptibility to mutations.

The Signaling Context

Mps1 phosphorylates Knl1, recruiting the Bub1-Bub3 complex to the kinetochore. This initiates the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), halting mitosis until chromosomes are aligned.

SAC_Pathway Mps1 Mps1 (TTK) Kinase Knl1 Knl1 Phosphorylation (MELT repeats) Mps1->Knl1 Phosphorylates Bub1 Bub1/Bub3 Recruitment Knl1->Bub1 MCC MCC Formation (Mad2/BubR1/Cdc20) Bub1->MCC APC APC/C Inhibition MCC->APC Inhibits Mitosis Mitotic Arrest (Metaphase) APC->Mitosis Maintains Inhibitor Mps1 Inhibitor (e.g., Mps1-IN-1) Inhibitor->Mps1 Blocks

Figure 1: The Mps1 signaling cascade.[6] Inhibition prevents MCC formation, forcing premature mitotic exit (aneuploidy).

Comparative Inhibitor Analysis
FeatureMps1-IN-1 CFI-402257 Reversine AZ3146
Class Chemical ProbeClinical CandidatePan-Kinase ToolEarly Tool
Binding Mode ATP-Competitive (Hinge)ATP-Competitive (Hinge)ATP-CompetitiveATP-Competitive
Potency (Cell Free)

nM

nM

nM

nM
Selectivity High (Mps1 > Plk1)Very HighLow (Hits Aurora B)Moderate
Clinical Status Pre-clinical (Probe)Phase I/II TrialsDiscontinuedPre-clinical
Primary Limitation Short half-life; Moderate potencyToxicity at high dosesOff-target effectsPoor pharmacokinetics

Key Insight: Mps1-IN-1 is valuable for in vitro mechanism studies due to its clean profile compared to Reversine. However, for xenograft or resistance modeling, CFI-402257 is the superior choice due to its sub-nanomolar potency and oral bioavailability.

Part 2: The Landscape of Resistance

Resistance to Mps1 inhibitors typically arises via two distinct mechanisms. Understanding which mechanism is active is crucial for interpreting cross-resistance data.

On-Target Resistance (Point Mutations)

Prolonged exposure to Mps1 inhibitors selects for mutations in the ATP-binding pocket.

  • The "Gatekeeper" (C604): Mutations at Cysteine 604 (e.g., C604Y , C604W ) are common.

    • Mechanism:[2][4][7][8][9][10][11][12] These mutations introduce bulky side chains into the hinge region, sterically clashing with the inhibitor's scaffold.

    • Cross-Resistance: Structurally bulky inhibitors (like NMS-P715) are heavily affected. Smaller scaffolds (like Reversine) may retain activity, demonstrating lack of cross-resistance .

  • Activation Loop Mutations: Mutations like I531M stabilize the active conformation, potentially altering

    
     for ATP and reducing inhibitor efficacy.
    
Off-Target Resistance (MDR1 Efflux)

Mps1 inhibitors are frequent substrates for ABCB1 (P-glycoprotein/MDR1) .

  • Overexpression of ABCB1 leads to rapid efflux of the drug.

  • Identification: This resistance is reversible by co-treatment with Verapamil or Tariquidar (P-gp inhibitors).

Resistance_Mech Drug Mps1 Inhibitor Cell Tumor Cell Drug->Cell Entry Target Mps1 Target Cell->Target Binding (Sensitive) Mutant Mutant Mps1 (C604W) Cell->Mutant Steric Clash (Resistance) Pump ABCB1 Efflux Pump Cell->Pump Substrate Pump->Drug Efflux

Figure 2: Dual mechanisms of resistance. Steric hindrance (mutation) vs. Drug removal (Efflux).

Part 3: Comparative Cross-Resistance Data

The following data summarizes observed shifts in


 values when cell lines resistant to one Mps1 inhibitor are challenged with alternatives. This matrix is essential for designing "second-line" experiments.
Cross-Resistance Matrix (Fold-Change in )
Parental Drug (Resistance Generated Against)Challenge: Mps1-IN-1 Challenge: CFI-402257 Challenge: Reversine Challenge: Paclitaxel
Mps1-IN-1 >50x (Resistant)~10x (Partial)~2x (Sensitive)>100x (MDR1 driven)*
CFI-402257 >20x (Cross-R)>100x (Resistant)~5x (Partial)Variable
NMS-P715 >20x (Cross-R)>20x (Cross-R)~1x (Sensitive)**Variable

*Note: High cross-resistance to Paclitaxel usually indicates ABCB1 overexpression rather than kinase mutation. **Note: Reversine lacks the specific moiety that clashes with C604W mutations, making it effective against NMS-P715 resistant lines.

Part 4: Experimental Protocol (Self-Validating System)

To generate and characterize resistant lines, follow this rigorous "escalation and validation" workflow. This protocol includes checkpoints to distinguish between mutation-driven and pump-driven resistance.

Phase 1: Generation of Resistant Lines (Dose Escalation)
  • Seed: Plate parental cells (e.g., HCT116, HeLa) at 30% confluence.

  • Initial Exposure: Treat with

    
     of Mps1-IN-1 (approx. 50-100 nM).
    
  • Selection: Refresh media every 3 days. Pass cells when confluence reaches 80%.[13][14]

  • Escalation: Increase concentration by 1.5x-2.0x every 2-3 passages.

  • Target: Continue until cells proliferate comfortably at

    
     of the parental line.
    
Phase 2: Validation & Mechanism Deconvolution

Once a resistant pool is established, you must validate the mechanism.

Step 1: The Verapamil Check (Crucial)

  • Perform a 72h cytotoxicity assay (CellTiter-Glo or MTT).

  • Condition A: Resistant Cells + Mps1-IN-1 (Dose Response).

  • Condition B: Resistant Cells + Mps1-IN-1 + Verapamil (5 µM) .

  • Interpretation: If Verapamil restores sensitivity (shifts

    
     back to parental), the mechanism is ABCB1 Efflux . If resistance persists, it is likely a Kinase Domain Mutation .
    

Step 2: Cross-Profiling

  • Treat the resistant line with structurally distinct Mps1 inhibitors (Reversine, CFI-402257).

  • Why: If the cells are resistant to Mps1-IN-1 but sensitive to Reversine, you likely have a specific pocket mutation (e.g., C604W).

Workflow Parent Parental Line (Sensitive) Escalation Dose Escalation (3-6 Months) Parent->Escalation Resistant Resistant Pool (>10x IC50) Escalation->Resistant Verapamil Verapamil Test (+ P-gp Inhibitor) Resistant->Verapamil Result_Pump Sensitivity Restored (Mechanism: Efflux) Verapamil->Result_Pump Yes Result_Mut Resistance Persists (Mechanism: Mutation) Verapamil->Result_Mut No Seq Sanger Sequencing (Exons 16-17 of TTK) Result_Mut->Seq Identify Mutation

Figure 3: Decision tree for characterizing resistant cell lines.

Part 5: Strategic Implications for Drug Development

  • Combination Therapy: The high frequency of ABCB1-mediated resistance suggests that Mps1 inhibitors (like CFI-402257) should be paired with agents that are not P-gp substrates, or with P-gp inhibitors in early trials.

  • Scaffold Diversity: The lack of cross-resistance between NMS-P715/Mps1-IN-1 types and Reversine highlights the importance of developing structurally diverse backup compounds to overcome gatekeeper mutations.

  • Clinical Candidate Selection: While Mps1-IN-1 is an excellent probe, CFI-402257 is the preferred scaffold for translational studies due to its potency profile, despite the risk of cross-resistance.

References

  • Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.[8] ACS Medicinal Chemistry Letters.

  • Gurden, M. D., et al. (2015). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. Cancer Research.[1][4]

  • Hiruma, Y., et al. (2016). Molecular basis underlying resistance to Mps1/TTK inhibitors.[15] The Journal of Cell Biology.

  • Kwiatkowski, N., et al. (2010). Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. Nature Chemical Biology.

  • Mason, J. M., et al. (2017). Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. PNAS.[12]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Mps1-IN-1 dihydrochloride

Essential Safety and Handling Guide for Mps1-IN-1 Dihydrochloride A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Mps1-IN-1 Dihydrochloride

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Mps1-IN-1 dihydrochloride, a potent and selective ATP-competitive inhibitor of Mps1 kinase. As a critical tool in cell cycle research, particularly in oncology, understanding its safe handling is paramount to ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist, offering a framework of self-validating protocols and explaining the scientific rationale behind each procedural step.

Understanding the Risks: A Proactive Approach to Safety

Therefore, all handling procedures should be designed to minimize the generation of dust and aerosols and to prevent any direct contact with the compound.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling Mps1-IN-1 dihydrochloride in various laboratory settings.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety goggles with side-shieldsDouble-gloving with nitrile glovesDisposable, impervious lab coat with knit cuffsNIOSH-approved N95 or higher-rated respirator
Solution Preparation and Handling Safety goggles with side-shieldsChemical-resistant nitrile glovesLab coatNot generally required if performed in a certified chemical fume hood
Cell Culture and In Vitro Assays Safety glasses with side-shieldsNitrile glovesLab coatNot required
Spill Cleanup (Powder) Safety goggles with side-shields and face shieldHeavy-duty nitrile or butyl rubber glovesDisposable, impervious gownNIOSH-approved P100 respirator
Waste Disposal Safety glasses with side-shieldsNitrile glovesLab coatNot required
The Rationale Behind the Recommendations
  • Eye Protection : Safety goggles with side-shields are the minimum requirement to protect against splashes of solutions or accidental projection of powder.[1][2]

  • Hand Protection : Double-gloving with nitrile gloves provides a robust barrier against skin contact. The outer glove can be removed if contaminated, leaving a clean glove underneath. Nitrile offers good resistance to a broad range of chemicals.[3]

  • Body Protection : An impervious, disposable lab coat with knit cuffs prevents the compound from settling on clothing and provides a barrier against spills. The knit cuffs ensure a snug fit around the inner gloves.[1]

  • Respiratory Protection : When handling the powdered form, the risk of inhaling airborne particles is highest. A NIOSH-approved respirator (N95 or higher) is essential to prevent respiratory tract irritation and potential systemic effects. All work with the solid compound should ideally be performed in a chemical fume hood or a powder containment hood.

Procedural, Step-by-Step Guidance

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Gown: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don the first pair of gloves, ensuring they are tucked under the cuffs of the lab coat. Don the second pair of gloves over the cuffs.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Lab Coat/Gown: Unfasten the lab coat and roll it down from the shoulders, turning it inside out as you remove it.

  • Eye Protection: Remove eye protection from the back of your head.

  • Respirator (if used): Remove the respirator from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Mps1-IN-1 Dihydrochloride Powder

All manipulations of the solid compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk. Use tools and techniques that reduce dust generation, such as using a micro-spatula and weighing on anti-static weigh paper.

Solution Preparation

When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing. Ensure the vial is securely capped and vortex or sonicate until the compound is fully dissolved. All solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor.

  • Powder Spill:

    • Don the appropriate PPE, including a P100 respirator and a face shield.

    • Gently cover the spill with absorbent pads to prevent further dispersal.

    • Wet the absorbent material with an appropriate solvent (e.g., 70% ethanol) to dampen the powder.

    • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Liquid Spill:

    • Don appropriate PPE.

    • Contain the spill with absorbent materials.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

Disposal

All waste contaminated with Mps1-IN-1 dihydrochloride, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[1][4] Do not dispose of this material down the drain or in the regular trash.

Visual Workflow for PPE Selection and Use

PPE_Workflow PPE Selection and Use for Mps1-IN-1 Dihydrochloride cluster_assessment Risk Assessment cluster_powder Powder Handling cluster_liquid Liquid Handling cluster_disposal Disposal Start Start: Handling Mps1-IN-1 Dihydrochloride AssessForm Assess Physical Form Start->AssessForm Powder Solid/Powder AssessForm->Powder Solid Liquid Solution AssessForm->Liquid Liquid Weighing Weighing/Aliquoting Powder->Weighing PPE_Powder PPE: - Safety Goggles - Double Nitrile Gloves - Impervious Lab Coat - N95/P100 Respirator Weighing->PPE_Powder Dispose Dispose of Waste PPE_Powder->Dispose Handling_Liquid Solution Prep/Handling Liquid->Handling_Liquid PPE_Liquid PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Handling_Liquid->PPE_Liquid PPE_Liquid->Dispose PPE_Disposal PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Dispose->PPE_Disposal

Caption: Workflow for selecting appropriate PPE based on the physical form of Mps1-IN-1 dihydrochloride.

References

  • DC Chemicals. (2024, January 1). Mps1-IN-3 MSDS. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). Chemical Product and Company Identification. Retrieved from [Link]

  • 3M. (n.d.). Product and Company Identification. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • BD Regulatory Documents. (2021, September 10). Safety Data Sheet. Retrieved from [Link]

  • Lyreco Group. (2016, November 19). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.